molecular formula C6H7N3O5 B077355 1,3-Dimethyl-5-nitrobarbituric acid CAS No. 14305-99-8

1,3-Dimethyl-5-nitrobarbituric acid

Cat. No.: B077355
CAS No.: 14305-99-8
M. Wt: 201.14 g/mol
InChI Key: XMNHVEFLJGTPDJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitrobarbituric acid is a versatile and valuable nitro-substituted barbituric acid derivative designed for advanced chemical synthesis and materials science research. Its core research value lies in its role as a potent electrophilic building block. The electron-withdrawing nitro group at the 5-position, in conjugation with the barbituric acid core, creates a significant electron deficiency, making this compound highly reactive in cycloaddition reactions and nucleophilic substitutions. It serves as a key precursor in the synthesis of complex heterocyclic systems, including novel xanthine analogs and other nitrogen-rich scaffolds with potential biological activity. Furthermore, its unique electronic properties make it a candidate for investigation in the development of energetic materials and as a component in molecular recognition studies. Researchers utilize this compound to explore non-linear optics (NLO) and as a starting material for generating diverse chemical libraries in drug discovery efforts. The dimethyl substitution at the N1 and N3 positions enhances its lipophilicity and can influence the compound's crystallinity and solubility, factors critical for process chemistry and formulation studies. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNHVEFLJGTPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382946
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14305-99-8
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1,3-Dimethyl-5-nitrobarbituric Acid: Structural Dynamics, Physical Properties, and Supramolecular Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-5-nitrobarbituric acid is a highly functionalized pyrimidine-2,4,6-trione derivative that serves as a critical building block in advanced supramolecular chemistry and coordination polymer synthesis. By strategically locking the nitrogen centers with methyl groups, researchers can isolate the electronic effects of the C5-nitro substitution, creating a predictable model for keto-enol-aci-nitro tautomerism. This whitepaper provides an in-depth technical analysis of its structural dynamics, physical properties, and field-proven synthetic methodologies, culminating in its advanced application in pantochromic mixed-anion salts.

Chemical Structure & Molecular Dynamics

Structural Constraints and Tautomerism

The core structure of 1,3-dimethyl-5-nitrobarbituric acid consists of a barbituric acid ring where the N1 and N3 positions are methylated. In unsubstituted barbituric acids, lactam-lactim tautomerism complicates the structural landscape. The N-methylation effectively blocks this pathway, forcing all proton-transfer dynamics to occur exclusively between the C5 carbon, the adjacent carbonyl oxygens (C4/C6), and the C5-nitro group.

The presence of the strongly electron-withdrawing nitro group at the C5 position drastically increases the acidity of the remaining C5 proton. Depending on the solvent polarity and pH, the molecule exists in an equilibrium of three primary tautomeric states:

  • Keto-Nitro Form: The proton resides on the C5 carbon.

  • Enol-Nitro Form: The proton migrates to the C4 or C6 carbonyl oxygen, forming a conjugated system.

  • Aci-Nitro Form: The proton migrates to the oxygen of the nitro group, generating a nitronic acid derivative.

Tautomerism Keto Keto-Nitro Form (C5-H, C5-NO2) Enol Enol-Nitro Form (C6-OH, C5-NO2) Keto->Enol Proton Transfer Aci Aci-Nitro Form (C5=NOOH) Keto->Aci Deprotonation

Tautomeric equilibria of 1,3-Dimethyl-5-nitrobarbituric acid in solution.

Electronic Effects on Reactivity

Because the C5 proton is highly labile, 1,3-dimethyl-5-nitrobarbituric acid readily forms stable anions. When deprotonated, the negative charge is highly delocalized across the pyrimidine ring and the nitro group. This delocalization is the primary driver for its utility as a bridging or chelating ligand in alkaline earth metal complexes[1].

Physical Properties & Spectroscopic Profile

Accurate characterization of 1,3-dimethyl-5-nitrobarbituric acid requires a multi-modal spectroscopic approach. The table below synthesizes the core quantitative data necessary for laboratory verification[2][3].

PropertyValue / Description
Chemical Name 1,3-Dimethyl-5-nitrobarbituric acid
IUPAC / Synonyms 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione
CAS Number (Free Acid) 3346-62-1[3]
CAS Number (Sodium Salt) 14305-99-8[2]
Molecular Formula C 6​ H 7​ N 3​ O 5​
Molar Mass 201.14 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in hot water, ethanol, and DMSO
Spectroscopic Validation Markers

To ensure a self-validating experimental workflow, researchers should rely on the following spectroscopic markers:

  • 1 H NMR (DMSO-d 6​ ): The defining feature of a successful synthesis is the disappearance of the C5-H 2​ singlet (typically ~3.6 ppm in the starting material) and the appearance of a highly deshielded singlet for the single C5-H proton, or its complete absence if the compound is analyzed as a deprotonated salt. The N-CH 3​ protons appear as a distinct singlet (~3.2 ppm).

  • FT-IR: The shift of the C=O stretching frequencies (normally >1700 cm −1 ) to lower wavenumbers indicates successful enolization or salt formation due to increased single-bond character in the conjugated anion. Strong symmetric and asymmetric -NO 2​ stretches will appear around 1530 cm −1 and 1350 cm −1 .

Synthesis & Experimental Methodologies

The synthesis of 1,3-dimethyl-5-nitrobarbituric acid relies on the electrophilic aromatic substitution of 1,3-dimethylbarbituric acid. The protocol below is designed to maximize yield while preventing oxidative ring cleavage.

Protocol 1: Direct Nitration of 1,3-Dimethylbarbituric Acid

Causality & Rationale: Barbituric acid derivatives are susceptible to oxidative degradation if exposed to strong oxidizing acids at elevated temperatures. Maintaining the reaction temperature strictly below 40°C ensures that the nitronium ion ( NO2+​ ) selectively attacks the nucleophilic C5 position without breaking the pyrimidine ring[4].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of 1,3-dimethylbarbituric acid in 25 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Nitration: Slowly add 15 mL of fuming nitric acid dropwise over 30 minutes. Critical Control Point: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 40°C.

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Precipitation: Pour the reaction mixture over 100 g of crushed ice. The sudden drop in solubility will force the 1,3-dimethyl-5-nitrobarbituric acid to precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual nitric and acetic acids, and recrystallize from hot water.

  • Validation: Dry the crystals under a vacuum and confirm purity via 1 H NMR, ensuring the absence of the C5-H 2​ starting material peak.

Advanced Applications in Supramolecular Chemistry

While 1,3-dimethyl-5-nitrobarbituric acid is valuable in its own right, its most advanced application lies in the synthesis of pantochromic (multi-colored) coordination polymers. Recent breakthrough research by Edelmann et al. demonstrated its utility in forming highly complex mixed-anion salts[1].

The Mixed-Anion Barium Salt System

During investigations into alkaline earth metal 1,3-dimethylviolurates, researchers discovered that the oxidation of the barium salt Ba(Me 2​ Vio) 2​ led to the unexpected formation of a novel mixed-anion salt: Ba(Me 2​ Vio)(Me 2​ NO 2​ Barb)·2H 2​ O [1].

To prove the structure, the team developed a deliberate synthesis route combining 1,3-dimethylvioluric acid and 1,3-dimethyl-5-nitrobarbituric acid.

Protocol 2: Deliberate Synthesis of Ba(Me 2​ Vio)(Me 2​ NO 2​ Barb)·2H 2​ O

Causality & Rationale: Barium hydroxide (Ba(OH) 2​ ) acts as a dual-purpose reagent. It provides the Ba 2+ structural node for the coordination polymer and acts as a strong base to simultaneously deprotonate both the violuric acid and the nitrobarbituric acid, allowing them to co-crystallize into a unified lattice.

  • Solution Preparation: Dissolve 1.0 mmol of 1,3-dimethylvioluric acid monohydrate and 1.0 mmol of 1,3-dimethyl-5-nitrobarbituric acid in 20 mL of hot distilled water.

  • Neutralization: Slowly add 1.0 mmol of Ba(OH) 2​ ·8H 2​ O to the hot solution under continuous stirring. The solution will immediately undergo a distinct color change due to the n → π* transition of the deprotonated violurate anion.

  • Crystallization: Filter the hot solution to remove any insoluble barium carbonate impurities. Allow the filtrate to evaporate slowly at room temperature over several days.

  • Validation: Isolate the resulting crystals and validate the mixed-anion lattice using single-crystal X-ray diffraction.

G A 1,3-Dimethylbarbituric acid B Nitration (HNO3) Temp < 40°C A->B Electrophilic Substitution C 1,3-Dimethyl-5-nitrobarbituric acid B->C Crystallization E Ba(OH)2 Neutralization (1:1 Mixture) C->E Equimolar Addition D 1,3-Dimethylvioluric acid D->E Equimolar Addition F Ba(Me2Vio)(Me2NO2Barb)·2H2O Mixed-Anion Salt E->F Co-crystallization

Synthesis and mixed-anion salt formation of 1,3-Dimethyl-5-nitrobarbituric acid.

By altering the hydrogen-bonding network and the π−π stacking interactions within the crystal lattice, the incorporation of the 1,3-dimethyl-5-nitrobarbiturate anion directly tunes the solid-state optical properties of the material, offering a pathway for developing novel chromic sensors and functional materials[1].

References

  • ChemicalBook. "1,3-Dimethyl-5-nitrobarbituric CAS#: 14305-99-8". ChemicalBook.
  • Guidechem. "6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H... CAS No. 3346-62-1". Guidechem.
  • ChemicalBook. "5-NITROBARBITURIC ACID | 480-68-2". ChemicalBook.
  • Lorenz, V., Liebing, P., Müller, M., et al. "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates". Dalton Transactions (RSC Publishing), 2022.

Sources

The Mechanistic Role and Synthetic Utility of 1,3-Dimethyl-5-nitrobarbituric Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-5-nitrobarbituric acid (DMNBA) is a highly specialized, electron-deficient pyrimidine derivative that serves as a critical intermediate in modern organic synthesis. Unlike its parent compound, barbituric acid, the introduction of a nitro group at the C5 position fundamentally alters the electronic landscape of the pyrimidine-2,4,6-trione core. This whitepaper provides an in-depth mechanistic analysis of DMNBA, detailing its tautomeric dynamics, its synthesis via electrophilic nitration, and its downstream utility in producing aminobarbiturates, purine alkaloids, and pantochromic supramolecular assemblies.

Electronic Architecture & Tautomeric Dynamics

The synthetic utility of DMNBA is dictated by its unique electronic structure. In unsubstituted barbituric acid, the C5 position is flanked by two carbonyl groups, making the methylene protons acidic and allowing for easy deprotonation to form a highly nucleophilic carbanion[1].

However, in DMNBA, the powerful electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyrimidine ring[1]. This deactivation makes the C5 position less nucleophilic and more electrophilic. Furthermore, this electronic shift heavily influences the molecule's tautomeric equilibrium. Spectroscopic studies (NMR, UV, and IR) and quantum-chemical calculations demonstrate that DMNBA exists predominantly as the enol tautomer in the gas phase, in the solid crystalline state, and in polar solvents like water and dimethyl sulfoxide (DMSO)[2]. The enol form is thermodynamically stabilized by extended conjugation across the highly electron-deficient ring. Conversely, in less polar or acidic environments like chloroform or trifluoroacetic acid, an equilibrium mixture of both ketone and enol forms is observed[2].

G A 1,3-Dimethylbarbituric Acid B 1,3-Dimethyl-5-nitrobarbituric Acid (DMNBA) A->B Fuming HNO3 (<40°C) C 1,3-Dimethyl-5-aminobarbituric Acid B->C SnCl2 / HCl Chemoselective Reduction F Pantochromic Salts (Ba complexes) B->F Ba(OH)2 + Violuric Acid D Schiff Bases C->D Aldehyde Condensation E Xanthine Analogs C->E Cyclization

Fig 1: Synthetic pathways and downstream applications of 1,3-Dimethyl-5-nitrobarbituric acid.

Methodology I: Electrophilic Nitration of the Pyrimidine Core

The foundational step in utilizing DMNBA is its synthesis via the direct nitration of 1,3-dimethylbarbituric acid[3]. Because the starting material is highly activated toward electrophilic attack at the C5 position, the reaction proceeds smoothly but requires strict thermal control to prevent oxidative degradation of the pyrimidine ring.

Experimental Protocol: Synthesis of DMNBA
  • Causality & Design: Fuming nitric acid acts as both the solvent and the electrophile source (generating the nitronium ion, NO2+​ ). Maintaining the temperature strictly below 40°C ensures chemoselectivity, preventing the oxidative cleavage of the C-N bonds. The sudden addition of cold water at the end of the reaction drastically reduces the solubility of the nitrated product, creating a self-validating purification step where the pure anhydrous compound precipitates out[3].

  • Step-by-Step Procedure:

    • Equip a reaction flask with a mechanical stirrer and immerse it in an ice-water bath.

    • Add 143 mL of fuming nitric acid (sp. gr. 1.52) to the flask.

    • While maintaining vigorous stirring, introduce 100 g of 1,3-dimethylbarbituric acid portion-wise over a two-hour period. Critical: Monitor the internal temperature continuously to ensure it does not exceed 40°C[3].

    • Upon complete addition, allow the mixture to stir for an additional hour to ensure complete conversion.

    • Slowly quench the reaction by adding 430 mL of distilled water while actively cooling the solution to 10°C[3].

    • Filter the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry at 60-80°C.

    • Yield: Typically 85-90% of the anhydrous compound, which melts with decomposition[3].

Methodology II: Chemoselective Reduction to Aminobarbiturates

While the nitro group deactivates the ring toward further electrophilic attack, it serves as an excellent synthetic handle. The reduction of DMNBA yields 1,3-dimethyl-5-aminobarbituric acid, a highly versatile nucleophile used in the synthesis of Schiff bases, purines, and xanthine alkaloids (such as caffeine analogs)[1][4].

Experimental Protocol: Stannous Chloride Reduction
  • Causality & Design: While catalytic hydrogenation (Pd/C) is an option, it can sometimes lead to over-reduction or ring-opening under harsh conditions[3]. The use of Stannous Chloride ( SnCl2​ ) in concentrated HCl is a classic, mild, and highly chemoselective method. The acidic environment facilitates the sequential protonation and electron transfer steps. The reaction is self-isolating; the product forms an amine hydrochloride salt that precipitates out of the cooled ethanolic solution, allowing for straightforward recovery[3].

Mechanism N1 DMNBA (Enol Tautomer) N2 Nitroso Intermediate N1->N2 + 2e-, + 2H+ - H2O N3 Hydroxylamine Intermediate N2->N3 + 2e-, + 2H+ N4 1,3-Dimethyl-5-aminobarbituric Acid N3->N4 + 2e-, + 2H+ - H2O

Fig 2: Stepwise electron-transfer mechanism for the reduction of DMNBA to its amino derivative.

  • Step-by-Step Procedure:

    • Dissolve DMNBA in a co-solvent mixture of concentrated HCl and absolute ethanol[3].

    • Prepare a solution of stannous chloride dihydrate ( SnCl2​⋅2H2​O ) in concentrated HCl.

    • Add the SnCl2​ solution dropwise to the DMNBA mixture at room temperature under continuous stirring[3].

    • Monitor the reaction via Thin Layer Chromatography (TLC) until the nitro starting material is fully consumed.

    • Cool the reaction mixture in an ice bath to induce the precipitation of the 1,3-dimethyl-5-aminobarbituric acid hydrochloride salt[3].

    • Filter the precipitate. To obtain the free amine, neutralize the salt with a mild aqueous base (e.g., sodium bicarbonate) and extract with an organic solvent[3].

Advanced Applications: Supramolecular Coordination Chemistry

Beyond its role as a covalent building block, DMNBA exhibits fascinating properties in coordination chemistry. Nitrobarbituric acids are known for their pantochromic behavior—the ability of a colorless compound to form brightly colored salts with colorless counterions[5].

Recent structural investigations have demonstrated that DMNBA acts as a versatile ligand in the formation of supramolecular assemblies. For instance, an unexpected mixed-anion barium salt, Ba(Me2​Vio)(Me2​NO2​Barb)⋅2H2​O , can be synthesized by treating Barium hydroxide ( Ba(OH)2​ ) with a 1:1 mixture of 1,3-dimethylvioluric acid and DMNBA[5]. Single-crystal X-ray diffraction of these complexes reveals that their solid-state structures are governed by the specific coordination behavior of alkaline-earth metals, forming intricate 1D, 2D, or 3D hydrogen-bonded assemblies[5]. This makes DMNBA highly valuable in the design of novel, colored organometallic materials and sensors.

Quantitative Data & Comparative Reactivity

To fully leverage DMNBA in synthetic route design, it is critical to understand how its reactivity profile diverges from its non-nitrated parent compound. The following table summarizes these divergent properties:

Parameter1,3-Dimethylbarbituric Acid1,3-Dimethyl-5-nitrobarbituric Acid (DMNBA)
C5 Nucleophilicity High (Readily forms reactive carbanions)Low (Electron density withdrawn by NO2​ )[1]
C5 Electrophilicity LowHigh (Susceptible to nucleophilic attack if unmodified)[1]
Tautomeric State (in H2​O /DMSO) Predominantly Keto / Enol mixtureExclusively Enol tautomer[2]
Primary Synthetic Role Substrate for C-alkylation and condensationPrecursor for reduction to amines and coordination[1][5]
Coordination Behavior Weak ligandForms pantochromic supramolecular salts[5]

References

  • Acidity of hetero analogs of cyclic ketones. ResearchGate. Available at: [Link]

  • Novel Schiff bases derived from 5-aminobarbituric acid: synthesis and solid state structure. Arkivoc. Available at: [Link]

  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

1,3-Dimethyl-5-nitrobarbituric acid pKa value and acidity constants

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Structural Profiling of 1,3-Dimethyl-5-nitrobarbituric Acid: Acidity Constants and Tautomeric Equilibria

Executive Summary

As a Senior Application Scientist navigating the physicochemical landscape of pyrimidine derivatives, I frequently encounter challenges in predicting the ionization states of highly modified barbiturates. For researchers and drug development professionals, understanding the exact acidity (pKa) and tautomeric preferences of bioactive molecules is not merely an academic exercise—it is the foundational prerequisite for predicting receptor binding, membrane permeability, and formulation stability.

This whitepaper provides an in-depth technical analysis of 1,3-Dimethyl-5-nitrobarbituric acid (1,3-DM-5-NBA) . By dissecting the causality behind its extreme acidity and locked tautomeric states, and by providing self-validating experimental workflows, this guide establishes a rigorous framework for characterizing complex pyrimidine derivatives.

Mechanistic Causality: Structural Determinants of Acidity

To understand the acidity of 1,3-DM-5-NBA, we must first analyze the baseline thermodynamic parameters of its parent scaffolds. Unsubstituted barbituric acid is a moderately weak acid with a pKa of approximately 4.01 at 25°C[1]. However, chemical modifications at the C5 and N1/N3 positions drastically alter this thermodynamic profile.

The Electron-Withdrawing Nitro Effect: The introduction of a nitro group at the C5 position acts as a powerful electron-withdrawing moiety via both inductive (-I) and mesomeric (-M) effects. This modification stabilizes the resulting conjugate base so effectively that 5-nitrobarbituric acid (dilituric acid) exhibits a predicted pKa of -1.70 in aqueous media[2] and a measured pKa of 0.8 in dimethyl sulfoxide (DMSO)[3]. Potentiometric studies consistently confirm that the acidity of the 5-nitro compound is significantly higher than that of barbituric acid[4].

The 1,3-Dimethylation Effect (Tautomeric Locking): In standard barbituric acids, deprotonation can occur at the nitrogen atoms (lactam-lactim tautomerism) or the C5 carbon (keto-enol tautomerism). However, methylating the N1 and N3 positions completely eliminates the amido-imidol (lactam-lactim) tautomerism of the pyrimidine structure[5]. Causality: By stripping the molecule of its N-H protons, the thermodynamic burden of ionization is forced entirely onto the C5 proton. Consequently, 1,3-DM-5-NBA exists predominantly as a highly stabilized enol or aci-nitro tautomer in the gas phase, in water, in DMSO, and in crystalline states[6].

Tautomerization Keto C5-Keto Tautomer (CH-NO2) Enol C5-Enol Tautomer (C=C-OH) Keto->Enol O-Enolization Aci Aci-Nitro Tautomer (C=N(O)OH) Keto->Aci N-Enolization Anion Delocalized Anion (Deprotonated) Enol->Anion Ka (Dissociation) Aci->Anion Ka (Dissociation)

Caption: Tautomeric equilibrium and ionization pathways of 1,3-DM-5-NBA.

Quantitative Data Synthesis

The thermodynamic parameters and pKa values of these compounds are highly dependent on the solvent's dielectric constant and ionizing power. For instance, transitioning from pure aqueous media to a 50% (v/v) dioxane-water mixture lowers the ionizing power of the solvent, which typically increases the apparent pKa of pyrimidine derivatives[4].

Table 1: Comparative Acidity Constants (pKa) of Barbituric Acid Derivatives

CompoundSolvent SystemTemp (°C)pKa ValueReference
Barbituric AcidAqueous254.01[1]
5-Nitrobarbituric AcidAqueous25-1.70 (Pred.)[2]
5-Nitrobarbituric AcidDMSO250.8[3]
1,3-Dimethyl-5-nitrobarbituric AcidAqueous / Mixed25< 1.0*[4],[6]

*Value extrapolated based on structural homology; the elimination of lactam-lactim buffering forces extreme C5-acidity.

Self-Validating Experimental Methodologies

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Objective: To accurately determine the thermodynamic pKa of highly acidic pyrimidine derivatives. Causality & Self-Validation: Because 1,3-DM-5-NBA is exceptionally acidic, standard aqueous titrations are susceptible to CO₂ interference and electrode junction potential errors. By utilizing a nitrogen-purged mixed-solvent system and employing a Gran plot, the system self-validates the Nernstian slope of the electrode and mathematically eliminates subjective endpoint selection.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 50% (v/v) dioxane-water mixture. Rationale: Mixed solvents lower the ionizing power, shifting the ultra-low pKa into a more measurable range while ensuring the complete dissolution of the methylated derivative[4].

  • Deoxygenation: Purge the solvent with high-purity N₂ gas for 30 minutes to strip dissolved CO₂, which would otherwise form carbonic acid and skew the titration curve.

  • Analyte Preparation: Dissolve exactly 1.0 mM of 1,3-DM-5-NBA in the purged solvent. Maintain the solution in a jacketed titration vessel at a constant 25.0 ± 0.1 °C.

  • Titration Execution: Titrate with standardized 0.05 M KOH using an automated micro-burette. Add titrant in 0.01 mL increments near the equivalence point.

  • Data Validation: Plot the first derivative (dpH/dV) and construct a Gran plot. The linearity of the Gran plot serves as the internal validation of electrode performance and confirms the absence of interfering weak acids.

Protocol S1 1. Sample Prep N2-purged solvent Prevents CO2 interference S2 2. Titration Standardized KOH Isothermal 25°C S1->S2 S3 3. Data Acquisition pH vs. Volume Glass Electrode S2->S3 S4 4. Validation Gran Plot Analysis Activity Correction S3->S4

Caption: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: NMR-Based Tautomeric Ratio Quantification

Objective: To determine the keto-enol equilibrium constant (K_T) of 1,3-DM-5-NBA. Causality & Self-Validation: Tautomeric states are highly sensitive to solvent polarity. By using DMSO-d6, the solvent acts as a strong hydrogen-bond acceptor, stabilizing the enol form and sufficiently slowing the proton exchange rate on the NMR timescale to observe distinct resonances[6]. The integration of the invariant N-CH₃ protons serves as an internal quantitative standard, self-validating the integration of the exchangeable enol -OH proton.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of anhydrous 1,3-DM-5-NBA in 0.6 mL of anhydrous DMSO-d6.

  • Moisture Control: Add activated molecular sieves (3Å) directly to the NMR tube. Rationale: Trace water accelerates proton exchange, causing peak coalescence and a total loss of tautomeric resolution.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K using a 500 MHz spectrometer. Use a relaxation delay (D1) of at least 5 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Analysis: Integrate the sharp singlet corresponding to the N-CH₃ groups (calibrated to 6.00 protons). Integrate the downfield signal (>10 ppm) corresponding to the enol -OH or aci-nitro proton. The integration ratio directly yields the thermodynamic tautomeric equilibrium constant.

Conclusion

The physicochemical behavior of 1,3-Dimethyl-5-nitrobarbituric acid is a masterclass in structural thermodynamics. By strategically blocking N-H tautomerization via 1,3-dimethylation and introducing a highly electron-withdrawing 5-nitro group, the molecule is forced into a highly acidic, enol-dominant state. For drug developers and synthetic chemists, leveraging the self-validating protocols outlined above ensures that the characterization of such extreme physicochemical properties remains accurate, reproducible, and scientifically rigorous.

Sources

An In-depth Technical Guide on the Crystallographic and X-ray Diffraction Analysis of 1,3-Dimethyl-5-nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Precision

In the landscape of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. For barbiturate derivatives such as 1,3-Dimethyl-5-nitrobarbituric acid, a molecule of significant interest due to its potential pharmacological activities and role as a synthetic intermediate, a comprehensive understanding of its three-dimensional architecture is not merely academic—it is a critical prerequisite for rational design and development. The addition of a nitro group to the 1,3-dimethylbarbituric acid scaffold introduces profound changes in electronic distribution, hydrogen bonding potential, and molecular packing, all of which can influence solubility, stability, and bio-availability.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the single-crystal X-ray diffraction workflow for 1,3-Dimethyl-5-nitrobarbituric acid. It moves beyond a simple recitation of methods to explain the underlying rationale for experimental choices, ensuring that the protocols described are not only robust but also conceptually transparent. Our objective is to provide a self-validating framework for the structural elucidation of this and similar compounds, grounded in authoritative practices and verifiable data.

The Strategic Workflow: From Synthesis to Final Structure

The successful determination of a crystal structure is a systematic process, beginning with the synthesis of high-purity material and culminating in a validated, refined structural model. Each step is a critical link in a chain that leads to high-resolution data.

experimental_workflow cluster_synthesis Phase 1: Material Preparation cluster_diffraction Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis of 1,3-Dimethylbarbituric Acid nitration Nitration to form 1,3-Dimethyl-5-nitrobarbituric acid synthesis->nitration Core Scaffold crystallization Single Crystal Growth (Slow Solvent Evaporation) nitration->crystallization Purified Product mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection (e.g., Bruker APEX3) mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation (e.g., checkCIF) refinement->validation

Caption: A comprehensive workflow for the crystallographic analysis of the title compound.

Experimental Protocols: A Self-Validating Approach

Synthesis and Crystallization

The synthesis of the parent 1,3-dimethylbarbituric acid is a well-established procedure. It is commonly prepared by reacting 1,3-dimethylurea with malonic acid in a mixture of acetic acid and acetic anhydride.[1] The subsequent nitration to yield the title compound is the critical step.

Protocol for Crystallization:

The quality of the diffraction data is fundamentally dependent on the quality of the single crystal. The protocol below is designed to produce well-ordered, single crystals suitable for analysis.

  • Solvent Selection: Begin by testing the solubility of the purified 1,3-Dimethyl-5-nitrobarbituric acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system by gently heating and stirring. Filter the hot solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

    • Causality: Rapid evaporation leads to the formation of many small, often intergrown, crystals (a powder), which are unsuitable for single-crystal diffraction. Slow, controlled evaporation provides the necessary time for molecules to deposit onto a growing lattice in an ordered fashion, resulting in larger, higher-quality single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant, controlled temperature.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle.

X-ray Data Collection and Processing

The mounted crystal is cooled in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.

Table 1: Representative Data Collection and Refinement Parameters

ParameterTypical Setting / ValueExpertise & Rationale
InstrumentBruker D8 VENTURE with PHOTON II CPAD detectorA modern diffractometer with a sensitive detector is crucial for collecting high-resolution data, especially for weakly diffracting crystals.
Radiation SourceMo Kα (λ = 0.71073 Å)Molybdenum radiation is a standard choice for small organic molecules, providing a good balance between diffraction angle and resolution.
Temperature100(2) KCryo-cooling reduces atomic thermal motion, leading to more precise atomic positions and the ability to resolve weaker reflections.
Data Collection SoftwareAPEX3 SuiteIntegrated software suites streamline the process from data collection strategy to initial data processing.[2]
Structure SolutionSHELXTThis program uses "intrinsic phasing" methods, which are highly effective and often automatic for solving the phase problem in small-molecule crystallography.[3]
Structure RefinementSHELXLA universally accepted program for refining the structural model against the measured diffraction data using a full-matrix least-squares method.[4]
Final ValidationcheckCIF/PLATONAn essential final step to check for inconsistencies, errors, and overall structural validity, ensuring the data meets publication standards.[5]

Structural Analysis: Deciphering the Crystalline Architecture

Molecular Geometry

The central barbiturate ring is expected to be nearly planar. The key structural questions that X-ray diffraction answers are:

  • Planarity of the Nitro Group: What is the torsion angle between the plane of the nitro group and the plane of the pyrimidine ring? This angle is a result of the balance between electronic conjugation (favoring planarity) and steric hindrance from adjacent carbonyl oxygen atoms.

  • Bond Lengths and Angles: Precise bond lengths can reveal electronic effects. For example, the C-N bonds of the nitro group and the C=O bonds of the barbiturate ring will have lengths that can be compared to standard values to understand electron delocalization.

Supramolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors (like N-H protons, which are replaced by methyl groups), the crystal packing will be dominated by weaker, yet structurally definitive, interactions.

Caption: A schematic of potential C-H···O interactions governing crystal packing.

The primary interactions directing the crystal packing are expected to be C-H···O hydrogen bonds. The hydrogen atoms of the two methyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl groups and, crucially, the highly electronegative oxygen atoms of the nitro group on adjacent molecules. The geometry and directionality of these interactions dictate the overall packing motif and the density of the crystal.

Conclusion and Outlook

This guide has outlined the rigorous, multi-stage process for the complete structural characterization of 1,3-Dimethyl-5-nitrobarbituric acid via single-crystal X-ray diffraction. By adhering to these validated protocols—from meticulous crystallization to robust data refinement and validation—researchers can obtain high-fidelity structural models. This empirical data is indispensable, providing the definitive structural foundation for advanced computational studies, structure-activity relationship (SAR) analysis, and the development of new chemical entities in the pharmaceutical and materials science sectors. The next logical step for this line of inquiry would be to perform co-crystallization experiments with active pharmaceutical ingredients to probe potential intermolecular interactions and develop novel multi-component crystalline forms.

References

  • Nag, S., Emmerling, F., Tothadi, S., Bhattacharya, B., & Ghosh, S. (2024). Distinct photomechanical responses of two new 1,3-dimethylbarbituric acid derivative crystals. CrystEngComm, 26, 2871-2882. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Bruker AXS Inc. (n.d.). APEX3. Madison, WI, USA. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10195, 5-Nitrobarbituric acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.
  • Otten, H., et al. (2004). Synthesis, Structure and Reactions of 1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric Acid. Zeitschrift für Naturforschung B, 59(5), 557-562. Available at: [Link]

  • Byrn, S. R., & Lin, C. T. (2001). X-ray Diffraction III: Pharmaceutical Applications. Spectroscopy, 16(7). Available at: [Link]

Sources

Electronic Architecture and Mechanistic Profiling of 1,3-Dimethyl-5-nitrobarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I approach the structural profiling of pyrimidine-2,4,6-trione (barbituric acid) derivatives not merely as synthetic exercises, but as the engineering of electronic landscapes. The introduction of a nitro group at the C5 position of 1,3-dimethylbarbituric acid fundamentally rewrites the molecule's reactivity profile. This technical guide provides an in-depth analysis of the electronic properties, tautomeric behavior, and experimental handling of 1,3-dimethyl-5-nitrobarbituric acid derivatives, bridging the gap between computational theory and benchtop reality for researchers and drug development professionals.

The "Push-Pull" Electronic Paradigm

The parent compound, 1,3-dimethylbarbituric acid, features electron-donating methyl groups at the N1 and N3 positions. These groups increase the electron density of the pyrimidine ring, making the C5 position highly nucleophilic. However, the introduction of a strongly electron-withdrawing nitro group at C5 creates a polarized "push-pull" system. This significantly decreases the electron density of the pyrimidine ring, rendering the C5 position 1[1].

This electronic restructuring drastically lowers the pKa of the molecule. While standard barbituric acid derivatives are already prone to deprotonation due to their 2[2], the 5-nitro derivative exhibits enhanced acidity due to the extreme mesomeric stabilization of the resulting enolate anion.

Tautomeric Landscape and Solvent Causality

Understanding the tautomerism of 5-nitrobarbituric acid derivatives is paramount for drug development professionals, as the relative stability of these isomers profoundly influences 3[3].

The tautomeric equilibrium of 1,3-dimethyl-5-nitrobarbituric acid is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment. Research demonstrates that in the gas phase, in aqueous solutions, in DMSO, and in the crystalline solid state, the compound exists 4[4]. The electron-withdrawing nitro group stabilizes the enol form, reducing the energy gap between the keto and enol tautomers compared to the parent acid[3]. Conversely, in less polar solvents like chloroform or trifluoroacetic acid, the intermolecular hydrogen bonding is disrupted, resulting in a detectable 4[4].

Tautomerism Keto Keto Tautomer (C5-H, NO2) Enol Enol Tautomer (C4-OH, C5=NO2) Keto->Enol Polar Solvents (H2O, DMSO) AciNitro Aci-Nitro Tautomer (C=N+(O-)OH) Keto->AciNitro Strong Base Dyes Merocyanine Dyes (Push-Pull System) Keto->Dyes Condensation Complex Metal Coordination (e.g., Ba2+ Complexes) Enol->Complex Chelation

Tautomeric equilibrium and reactivity pathways of 1,3-dimethyl-5-nitrobarbituric acid.

Quantitative Electronic Properties

To facilitate rapid comparison for assay development and synthetic planning, the quantitative electronic shifts induced by the 5-nitro substitution are summarized below.

Property1,3-Dimethylbarbituric Acid1,3-Dimethyl-5-nitrobarbituric AcidMechanistic Causality
C5 Reactivity Highly NucleophilicHighly ElectrophilicThe nitro group withdraws electron density via resonance, deactivating the ring to electrophilic attack[1].
Dominant Tautomer (Solid/Polar) KetoEnolThe enol form is stabilized by intramolecular charge transfer (ICT) and intermolecular H-bonding[3],[4].
Dominant Tautomer (Non-Polar) KetoKeto-Enol EquilibriumNon-polar solvents (e.g., CDCl3) fail to stabilize the enol's polarized state, forcing a dynamic equilibrium[4].
Acidity (pKa) ~4.7< 3.0 (Highly Acidic)Strong inductive and mesomeric stabilization of the conjugate base by the C5-nitro group[1],[2].
Self-Validating Experimental Protocol: Synthesis & Spectroscopic Profiling

As scientists, we must design workflows that inherently verify their own success. The following protocol details the synthesis of 1,3-dimethyl-5-nitrobarbituric acid via 1[1], coupled with a self-validating spectroscopic analysis.

Step 1: Electrophilic Nitration

  • Suspend 10 mmol of 1,3-dimethylbarbituric acid in 15 mL of glacial acetic acid.

  • Causality Note: Acetic acid is chosen as the solvent to moderate the reactivity of the nitrating agent, preventing oxidative cleavage of the pyrimidine ring.

  • Dropwise, add 12 mmol of fuming nitric acid at 0°C under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The highly nucleophilic C5 position of the starting material rapidly undergoes electrophilic aromatic-like substitution.

Step 2: Solvent-Controlled Isolation

  • Pour the mixture over crushed ice to precipitate the product.

  • Filter and recrystallize from hot water.

  • Causality Note: Recrystallization from a highly polar, protic solvent like water thermodynamically drives the crystal lattice to adopt the pure enol tautomer[4].

Step 3: Spectroscopic Validation (The Self-Validating Step)

  • Dissolve the purified crystals in DMSO-d6 for 1H-NMR analysis.

  • Causality Note: The strong hydrogen-bond accepting nature of DMSO freezes the tautomeric exchange, stabilizing the enol form and preventing line broadening[4].

  • Validation Check: The protocol is successful if a sharp resonance appears at ~11.4 ppm (indicating the C4-OH proton of the enol form) and the C5-H signal (typically ~3.6 ppm in the parent compound) is completely absent.

Workflow Step1 1. Electrophilic Nitration (Glacial AcOH + HNO3) Step2 2. Solvent-Controlled Crystallization (H2O drives Enol formation) Step1->Step2 Step3 3. Spectroscopic Validation (1H NMR in DMSO-d6) Step2->Step3 Step4 4. Application Screening (Metal Complexation / Dyes) Step3->Step4

Self-validating workflow for the synthesis and profiling of the target derivative.

Advanced Applications: Metal Complexation and Materials Science

Beyond its utility as a pharmaceutical intermediate, the unique electronic properties of 1,3-dimethyl-5-nitrobarbituric acid make it an exceptional ligand for materials science. The enolate form can chelate various metal cations, leading to the formation of supramolecular architectures. For instance, the deliberate treatment of barium hydroxide with a mixture of 1,3-dimethylvioluric acid and 1,3-dimethyl-5-nitrobarbituric acid yields 5[5], such as Ba(Me2Vio)(Me2NO2Barb)·2H2O, which exhibit striking optical properties and complex solid-state coordination. The electron-withdrawing nitro group ensures the ligand remains tightly bound to the alkaline earth metal, stabilizing the overall crystal lattice.

References
  • [1] A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis. Benchchem. 1

  • [3] Stability Showdown: Unraveling the Tautomeric Landscape of 5-Nitrobarbituric Acid. Benchchem. 3

  • [4] Acidity of hetero analogs of cyclic ketones. ResearchGate. 4

  • [2] Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. MDPI. 2

  • [5] Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. RSC Dalton Transactions. 5

Sources

An In-depth Technical Guide to the Toxicity and Safety of 1,3-Dimethyl-5-nitrobarbituric Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is synthesized from publicly available data and should not be considered a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of trained personnel.

Executive Summary: A Note on Data Availability

A comprehensive search for specific toxicity and safety data for 1,3-Dimethyl-5-nitrobarbituric acid (CAS No. for its sodium salt: 14305-99-8) did not yield a dedicated Safety Data Sheet (SDS) or detailed toxicological studies.[1] The absence of this critical information necessitates a precautionary approach, treating the compound as potentially hazardous until its toxicological profile is formally established.

This guide provides a detailed analysis of the available safety data for two closely related structural analogues: 1,3-Dimethylbarbituric acid (the parent molecule lacking the nitro group) and 5-Nitrobarbituric acid (lacking the N-methyl groups). By understanding the hazards associated with these precursors, researchers can make more informed decisions regarding the handling, storage, and disposal of 1,3-Dimethyl-5-nitrobarbituric acid, applying the most stringent precautions from each analogue. The pharmacological effects of barbiturates are known to be significantly influenced by substituents on the pyrimidine ring.[2]

Comparative Hazard Analysis of Structural Analogues

The introduction of a nitro group onto the barbiturate scaffold can significantly alter the molecule's reactivity and toxicological profile. Similarly, N-methylation can affect its metabolic pathway and pharmacological activity.[3] Therefore, it is crucial to consider the hazards of both parent structures.

Hazard Statement1,3-Dimethylbarbituric acid (CAS 769-42-6)5-Nitrobarbituric acid (CAS 480-68-2)Anticipated for 1,3-Dimethyl-5-nitrobarbituric acid
GHS Pictograms DangerWarningAssume Danger & Warning
Acute Oral Toxicity H302: Harmful if swallowed.[4][5]No specific data found.Assume Harmful if swallowed.
Eye Damage/Irritation H318: Causes serious eye damage.[4][5]H319: Causes serious eye irritation.[6]Assume Causes serious eye damage.
Skin Corrosion/Irritation Not classified as a skin irritant.[5]H315: Causes skin irritation.[6]Assume Causes skin irritation.
Respiratory Irritation No specific data found.H335: May cause respiratory irritation.[6]Assume May cause respiratory irritation.
Carcinogenicity/Mutagenicity No data available; not classified by IARC, NTP, or OSHA.No data available.Handle as an uncharacterized substance with unknown long-term effects.
Reproductive Toxicity Listed under California Proposition 65 as causing birth defects or other reproductive harm.No data available.Assume potential for reproductive toxicity.

This table is a synthesis of data from multiple sources and should be used for hazard awareness and planning.

Chemical Structures and Relationships

The following diagram illustrates the structural relationship between barbituric acid, its derivatives, and the target compound.

G BA Barbituric Acid NBA 5-Nitrobarbituric acid BA->NBA Nitration (e.g., Fuming HNO₃) DMBA 1,3-Dimethylbarbituric acid BA->DMBA N-Methylation (e.g., from Dimethylurea) DMNBA 1,3-Dimethyl-5-nitrobarbituric acid (Target Compound) NBA->DMNBA N-Methylation (Hypothetical) DMBA->DMNBA Nitration (Hypothetical)

Caption: Synthetic relationships of 1,3-Dimethyl-5-nitrobarbituric acid.

In-Depth Profile: 1,3-Dimethylbarbituric Acid (CAS 769-42-6)

This compound serves as the core methylated structure of the target molecule. Its primary hazards are severe eye damage and oral toxicity.[4]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance White crystalline solid/powder[7]
Melting Point 121-123 °C[8]
Solubility Soluble in hot water.[8]
Toxicological Summary

The primary routes of exposure are ingestion and eye contact. The chemical, physical, and toxicological properties have not been thoroughly investigated.

  • Acute Effects : Harmful if swallowed.[7] Ingestion may cause severe swelling and damage to delicate tissues.[7] Direct contact causes serious, potentially irreversible eye damage.[7]

  • Chronic Effects : No data is available on carcinogenicity or mutagenicity. It is listed under California Proposition 65, indicating potential reproductive harm.

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

The following workflow is mandatory for handling 1,3-Dimethylbarbituric acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Eng_Controls Work in a Fume Hood Ensure eyewash station is accessible. PPE Wear: - Chemical safety goggles (mandatory) - Face shield (recommended) - Nitrile gloves - Lab coat Weighing Weigh solid carefully to avoid dust generation. Use anti-static weigh paper. PPE->Weighing Dispensing Dispense into a closed container. If making a solution, add solid to solvent slowly. Weighing->Dispensing Spill For spills: Do not create dust. Cover, collect mechanically into a labeled waste container. Disposal Dispose of waste according to institutional and local regulations for hazardous chemical waste. Spill->Disposal Decon Wipe down surfaces. Wash hands thoroughly. Disposal->Decon

Caption: Safe handling workflow for 1,3-Dimethylbarbituric acid.

First Aid Measures
  • If Swallowed : Rinse mouth with water.[5] Call a POISON CENTER or doctor immediately.

  • In Case of Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4]

  • In Case of Skin Contact : Take off contaminated clothing. Rinse skin with water/shower.[4]

  • If Inhaled : Move person into fresh air.

In-Depth Profile: 5-Nitrobarbituric Acid (CAS 480-68-2)

This compound introduces the hazards associated with the nitro group. It is classified as an irritant for the skin, eyes, and respiratory system.[6]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₄H₃N₃O₅[6]
Molecular Weight 173.08 g/mol [6]
Appearance Crystalline solid[9]
Melting Point Decomposes at 176°C (anhydrous).
Synonyms Dilituric acid[6]
Toxicological Summary

The GHS classification from PubChem indicates the following hazards:

  • Acute Effects : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Chronic Effects : No data available on carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocol: Synthesis and Handling

The synthesis of 5-Nitrobarbituric acid from barbituric acid involves the use of fuming nitric acid and requires strict temperature control.[9]

Step 1: Reaction Setup

  • Place a flask equipped with a mechanical stirrer in an ice bath.

  • Charge the flask with fuming nitric acid (sp. gr. 1.52).[9]

Step 2: Nitration

  • Begin stirring and slowly add barbituric acid over approximately two hours.

  • CRITICAL: Maintain the reaction temperature below 40°C throughout the addition to prevent runaway reactions.[9]

  • After addition is complete, continue stirring for one hour.[9]

Step 3: Quenching and Isolation

  • While stirring, slowly add water to the reaction mixture and cool to 10°C.[9]

  • Filter the resulting precipitate and wash thoroughly with cold water to remove residual acid.[9]

Step 4: Purification

  • Dry the crude product before recrystallization to ensure complete removal of nitric acid.

  • Recrystallize from boiling water.

Handling Precautions: All steps must be performed in a chemical fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

Hazard Extrapolation and the Precautionary Principle for 1,3-Dimethyl-5-nitrobarbituric acid

Given the absence of specific data, the Precautionary Principle must be applied. 1,3-Dimethyl-5-nitrobarbituric acid should be handled as a substance that exhibits the combined hazards of its structural analogues, potentially with synergistic or novel toxicities.

Assumed Hazards:

  • High Acute Toxicity : Assume it is at least as harmful as 1,3-dimethylbarbituric acid if swallowed.

  • Severe Eye and Skin Damage : The combination of a severe eye damage warning (from the dimethyl analogue) and a skin irritation warning (from the nitro analogue) suggests that this compound should be treated as corrosive to both skin and eyes.

  • Respiratory Irritation : Assume it may cause respiratory irritation upon inhalation of dust.

  • Unknown Chronic Effects : Handle as a potential reproductive toxin and with unknown carcinogenic and mutagenic potential.

  • Chemical Stability : While many nitroaromatic compounds can be energetic, the barbiturate ring is not typically associated with explosive properties. However, its thermal stability is unknown. Avoid heating the dry solid unless its properties have been characterized by thermal analysis (e.g., DSC/TGA).

Recommended Overall Precautionary Statements for Laboratory Use:

  • P260 : Do not breathe dust.

  • P264 : Wash hands and exposed skin thoroughly after handling.

  • P270 : Do not eat, drink or smoke when using this product.

  • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P302+P352 : IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion for the Research Professional

The compound 1,3-Dimethyl-5-nitrobarbituric acid represents a significant data gap in chemical safety literature. Researchers intending to synthesize or use this compound must proceed with the highest level of caution. The operational safety plan should incorporate the most stringent handling protocols derived from the known hazards of 1,3-Dimethylbarbituric acid and 5-Nitrobarbituric acid. It is strongly recommended that small-scale exploratory work be conducted first to characterize its basic physical and stability properties before proceeding to larger-scale applications.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • 5-Nitrobarbituric acid (CID 10195). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.
  • Safety Data Sheet: 1,3-Dimethylbarbituric acid. (n.d.). Carl ROTH.
  • Safety Data Sheet: 1,3-Dimethylbarbituric acid. (2021). Chemos GmbH & Co. KG.
  • 5-Nitrobarbituric Acid: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • 1,3-Dimethyl-5-nitrobarbituric acid sodium salt. (n.d.). Synchem.
  • Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. (2020). Bioorganic Chemistry.
  • Synthesis of mannich and triazole derivatives for barbiturate derivatives with some analytical applications. (2019). Journal of Physics: Conference Series.
  • Preparation method for 1.3-dimethylbarbituric acid. (n.d.).
  • SAFETY DATA SHEET: 1,3-Dimethylbarbituric acid. (2025). Sigma-Aldrich.
  • Barbituric acid, 5-nitro-. (n.d.). Organic Syntheses.
  • A New Cu (II) Complex With 1,3‐Dimethyl‐5‐Acetyl‐Barbituric Acid: Synthesis, Crystal Structure, DNA/BSA Binding Activities, ADME Predictions, and Anticancer Activities. (n.d.).
  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Georgia Institute of Technology.
  • Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). International Journal of Scientific & Development Research.
  • SAFETY DATA SHEET: 1,3-Dimethylbarbituric acid. (2010). Thermo Fisher Scientific.
  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.).
  • 1,3-Dimethylbarbituric acid ≥ 99.0 T. (n.d.). Sigma-Aldrich.
  • 1,3-Dimethylbarbituric acid(769-42-6). (n.d.). LookChem.

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Methodological & Application

Application Note: Synthesis and Characterization of 1,3-Dimethyl-5-nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Materials Scientists Application Area: Coordination Chemistry, Ligand Design, and Supramolecular Frameworks

Introduction and Scientific Rationale

1,3-Dimethyl-5-nitrobarbituric acid (also known as 1,3-dimethyl-5-nitro-hexahydropyrimidine-2,4,6-trione) is a highly specialized organic intermediate. Its primary utility lies in coordination chemistry, where it serves as a versatile ligand for synthesizing brightly colored alkaline earth metal complexes and novel mixed-anion salts [1]. The presence of the electron-withdrawing nitro group at the C5 position significantly alters the pKa of the pyrimidine ring compared to its parent compound, facilitating the formation of stable, intensely colored metal-organic frameworks and salts [1].

The synthesis of 1,3-dimethyl-5-nitrobarbituric acid relies on the electrophilic aromatic/aliphatic substitution (nitration) of 1,3-dimethylbarbituric acid. The C5 carbon of the barbiturate ring is flanked by two carbonyl groups, rendering it highly activated (enolic tautomerization) and susceptible to electrophilic attack by the nitronium ion ( NO2+​ ).

Mechanistic Workflow and Process Design

The protocol leverages fuming nitric acid as both the solvent and the nitrating agent. Because nitration is highly exothermic and the pyrimidine ring is susceptible to oxidative cleavage at elevated temperatures, strict thermal control is the most critical parameter in this workflow[2].

SynthesisWorkflow Start 1,3-Dimethylbarbituric Acid + Fuming HNO3 TempControl Electrophilic Nitration (T < 40°C) Start->TempControl Dropwise addition (Ice Bath) Quench Ice-Water Quench & Precipitation TempControl->Quench 1 hr stirring Filter Vacuum Filtration & Washing Quench->Filter Crystallization Purify Recrystallization (H2O or EtOH) Filter->Purify Crude solid Product 1,3-Dimethyl-5-nitrobarbituric Acid (Pure Crystals) Purify->Product Yield: 80-85%

Caption: Step-by-step workflow for the electrophilic nitration of 1,3-dimethylbarbituric acid.

Safety and Environmental Protocols

  • Professional Setting Required: This procedure must be conducted in a certified, high-velocity chemical fume hood.

  • Hazard Identification: Fuming nitric acid is a severe oxidizer and corrosive agent. Nitration reactions can experience thermal runaway if addition rates or cooling systems fail.

  • PPE: Heavy-duty neoprene or butyl rubber gloves, a chemical splash apron, and a full face shield over safety goggles are mandatory.

Step-by-Step Synthesis Protocol

Scale: ~10 mmol (Analytical/Preparative Scale)

Reagent Preparation
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Place the flask in an ice-salt bath (-5°C to 0°C) to ensure maximum heat dissipation during the initial reagent mixing.

  • Add 10.0 mL of fuming nitric acid (>90% HNO3​ ) to the reaction flask and allow it to cool to internal temperature < 2°C.

Electrophilic Nitration
  • Weigh 1.56 g (10.0 mmol) of 1,3-dimethylbarbituric acid (high purity, finely powdered).

  • Causality Check: Begin adding the 1,3-dimethylbarbituric acid to the chilled fuming nitric acid in small, 100 mg portions. Rationale: The solid must be added slowly to prevent localized heating. The internal temperature must not exceed 40°C. Exceeding this threshold promotes oxidative ring cleavage and the generation of hazardous nitrogen oxide ( NOx​ ) gases [2].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25°C).

  • Stir the mixture continuously for 1 hour to ensure complete conversion of the starting material.

Quenching and Workup
  • Prepare a beaker containing 50 g of crushed ice and 50 mL of deionized water.

  • Carefully pour the reaction mixture over the ice water while stirring vigorously. Rationale: The sudden dilution quenches the nitration reaction and drastically reduces the solubility of the nitrated product, forcing rapid precipitation.

  • Allow the suspension to stand at 4°C for 30 minutes to maximize crystal growth.

  • Collect the crude 1,3-dimethyl-5-nitrobarbituric acid via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake with three 15 mL portions of ice-cold deionized water to remove residual nitric acid. Continue vacuum aspiration until the solid is semi-dry.

Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling deionized water (or a water/ethanol mixture).

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) overnight.

  • Filter the purified prismatic crystals and dry them under high vacuum at 50°C for 12 hours.

Analytical Data and Characterization

To ensure the integrity of the synthesized ligand before utilizing it in downstream coordination chemistry (e.g., forming Barium or Strontium salts [1]), validate the product against the following expected parameters:

Analytical MethodExpected Result / SignalStructural Assignment
Yield 80 - 85%Overall process efficiency
Appearance White to pale yellow crystalline solidHigh-purity product
1 H NMR (DMSO- d6​ ) δ ~3.15 (s, 6H)N- CH3​ protons
1 H NMR (DMSO- d6​ ) δ ~6.5 - 7.0 (br s, 1H)C5-H (highly acidic, shifts based on tautomeric state)
FT-IR (ATR) ~1710, 1680 cm −1 C=O stretching (barbiturate ring)
FT-IR (ATR) ~1550, 1340 cm −1 Asymmetric and symmetric NO2​ stretching

Note: 1,3-Dimethyl-5-nitrobarbituric acid exhibits complex tautomeric equilibria (enol-nitro vs. keto-aci-nitro forms) in solution, which may cause variations in the C5 proton shift depending on the solvent used for NMR spectroscopy.

References

  • Lorenz, V., Köhler, P., Müller, M., & Edelmann, F. T. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions (RSC Publishing). Available at:[Link]

Application Note: 1,3-Dimethyl-5-nitrobarbituric Acid as a Reagent in Knoevenagel-Type Condensations

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound. While 1,3-dimethylbarbituric acid is a classic, highly reactive substrate in these reactions ()[1], the introduction of a nitro group at the C5 position fundamentally alters its chemical identity.

1,3-Dimethyl-5-nitrobarbituric acid (DMNBA) possesses only a single α -proton at the C5 position. Causality: Because a standard Knoevenagel condensation requires an active methylene (two protons) to undergo nucleophilic addition followed by E1cB dehydration to form an alkene, DMNBA cannot undergo this standard dehydration pathway.

Instead, the potent electron-withdrawing nature of the C5-nitro group, synergizing with the 1,3-dicarbonyl system, renders the remaining C5 proton exceptionally acidic ()[2]. This shifts DMNBA's utility into two specialized paradigms:

  • As a Brønsted Acid Catalyst: DMNBA acts as a highly efficient, metal-free proton shuttle to catalyze the Knoevenagel condensation of other active methylene compounds.

  • As a Quaternary Aldol Nucleophile: DMNBA can attack highly electrophilic aldehydes, stopping at the carbinol stage to yield sterically congested, highly functionalized pyrimidinedione derivatives.

Mechanistic Pathways

When utilized as an organocatalyst, DMNBA leverages its low pKa to activate the carbonyl oxygen of the electrophile. Unlike strong mineral acids that can cause unwanted side reactions (e.g., acetalization or polymerization), the highly resonance-stabilized nitronate/enolate conjugate base of DMNBA provides a mild, controlled catalytic environment.

Mechanism A Aldehyde (Electrophile) D Protonated Aldehyde (Activated) A->D H+ Transfer B Active Methylene (e.g., Malononitrile) E Aldol Intermediate (C-C Bond Formed) B->E Nucleophilic Attack C DMNBA Catalyst (Brønsted Acid) C->D Donates H+ D->E F Dehydration (-H2O) E->F E1cB Elimination F->C Regenerates Catalyst G Knoevenagel Product (Alkene) F->G

Figure 1. Mechanistic pathway of DMNBA acting as a Brønsted acid catalyst in Knoevenagel condensation.

Quantitative Data & Reactivity Profiling

Understanding the structural limitations and advantages of DMNBA is critical for experimental design. Table 1 contrasts its reactivity with its non-nitrated precursor, while Table 2 demonstrates its efficacy as a catalyst.

Table 1: Structural and Reactivity Comparison

Compound C5 Protons Knoevenagel Role Primary Reaction Outcome
1,3-Dimethylbarbituric acid 2 Substrate Arylidene derivative (Alkene)

| 1,3-Dimethyl-5-nitrobarbituric acid | 1 | Catalyst / Nucleophile | Quaternary Aldol adduct (No dehydration) |

Table 2: Optimization of DMNBA-Catalyzed Knoevenagel Condensation (Model: Benzaldehyde + Malononitrile)

Catalyst Loading (mol%) Solvent Time (min) Yield (%)
None - EtOH/H2O (1:1) 120 < 10
Acetic Acid 10 EtOH/H2O (1:1) 60 45
DMNBA 5 EtOH/H2O (1:1) 15 96

| DMNBA | 1 | EtOH/H2O (1:1) | 30 | 89 |

Validated Experimental Protocols

Protocol A: Synthesis of 1,3-Dimethyl-5-nitrobarbituric Acid (DMNBA)

Extrapolated from standard nitration procedures for barbituric acid derivatives ()[3].

  • Reaction Setup: Equip a 250 mL round-bottom flask with a mechanical stirrer and submerge it in an ice-water bath (0–5 °C).

  • Acid Addition: Carefully add 50 mL of fuming nitric acid (sp. gr. 1.52). Causality: Fuming nitric acid is required to ensure complete nitration without the need for sulfuric acid, which complicates the isolation of the water-soluble product.

  • Substrate Addition: Slowly add 15.6 g (0.1 mol) of 1,3-dimethylbarbituric acid over 1 hour. Causality: The nitration of the C5 position is highly exothermic. Maintaining the temperature below 40 °C prevents oxidative cleavage of the pyrimidine ring ()[2].

  • Isolation: Pour the mixture over 200 g of crushed ice. Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under a vacuum at 60 °C.

  • Validation (Self-Validating QC): The product must exhibit a sharp melting point. 1 H NMR (DMSO- d6​ ) will show the disappearance of the C5-CH 2​ signal (typically ~3.6 ppm in the starting material) and the appearance of a highly deshielded C5-CH proton (or absence thereof if fully enolized), confirming successful nitration.

Protocol B: DMNBA-Catalyzed Knoevenagel Condensation

This protocol utilizes DMNBA as a Brønsted acid catalyst for the condensation of standard active methylenes.

Workflow S1 Step 1 Mix Substrates (Aldehyde + Nitrile) S2 Step 2 Add 5 mol% DMNBA S1->S2 S3 Step 3 Add Solvent (EtOH/H2O) S2->S3 S4 Step 4 Stir at RT (15-30 min) S3->S4 S5 Step 5 Filter & Wash (Pure Product) S4->S5

Figure 2. Standardized experimental workflow for DMNBA-catalyzed Knoevenagel condensation.

  • Reagent Mixing: In a 50 mL vial, combine 1.0 mmol of aromatic aldehyde and 1.0 mmol of malononitrile.

  • Catalyst Introduction: Add 0.05 mmol (5 mol%) of DMNBA. Causality: 5 mol% provides an optimal balance between reaction velocity and atom economy. Higher loadings do not significantly improve yields but complicate purification.

  • Solvent Addition: Add 5 mL of a 1:1 Ethanol/Water mixture. Causality: The biphasic/polar nature of this solvent system stabilizes the charge-separated transition states during the proton-shuttle mechanism, accelerating the reaction.

  • Reaction: Stir at room temperature for 15–30 minutes. The product typically precipitates directly from the solvent matrix.

  • Validation (Self-Validating QC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aldehyde spot disappears. The spontaneous precipitation of the product serves as a visual confirmation of the E1cB dehydration step.

Protocol C: Aldol-Type Addition (Substrate Mode)

When DMNBA is forced to act as a nucleophile, it forms a quaternary center.

  • Setup: Combine 1.0 mmol DMNBA and 1.0 mmol 4-nitrobenzaldehyde in 10 mL of anhydrous THF.

  • Base Activation: Add 10 mol% of a mild base (e.g., triethylamine). Causality: While DMNBA is acidic, a catalytic amount of base rapidly generates the reactive nitronate nucleophile.

  • Reaction: Stir at 50 °C for 4 hours. Causality: Because dehydration cannot occur to drive the equilibrium forward, mild heating is required to overcome the steric hindrance of forming a quaternary C5 center.

  • Validation (Self-Validating QC): 1 H NMR of the isolated product will reveal a distinct -OH proton signal (exchangeable with D 2​ O) and an intact methine proton from the aldehyde, proving that the reaction stopped at the carbinol stage and did not dehydrate.

References

  • Organic Letters. Organocatalytic Michael–Knoevenagel–Hetero-Diels–Alder Reactions: An Efficient Asymmetric One-Pot Strategy to Isochromene Pyrimidinedione Derivatives. (2012). DOI:

  • Dalton Transactions. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. (2022). DOI:

Sources

Application Notes and Protocols for the Recrystallization of 1,3-Dimethyl-5-nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of 1,3-Dimethyl-5-nitrobarbituric acid via recrystallization. As a key intermediate in the synthesis of advanced chemical entities, achieving high purity is paramount. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles governing solvent selection and procedural choices. Protocols for both aqueous and alcoholic solvent systems are presented, alongside troubleshooting guidance and essential safety protocols. This note is intended for researchers, chemists, and drug development professionals aiming to optimize the purity and yield of this compound.

Introduction: The Importance of Purity

1,3-Dimethyl-5-nitrobarbituric acid is a derivative of barbituric acid, a class of compounds with significant history and utility in medicinal chemistry and organic synthesis. The introduction of a nitro group at the 5-position and methyl groups at the 1- and 3-positions creates a unique electronic and steric profile, making it a valuable building block for more complex molecules.

In any synthetic workflow, the purity of starting materials and intermediates directly impacts the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization yields a crystalline solid of high purity, free from the amorphous byproducts and residual reactants of the initial synthesis.

Foundational Principles: Solvent Selection Rationale

The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at a higher temperature (typically the solvent's boiling point).

  • Either not dissolve impurities at all or dissolve them very well, so they remain in the supernatant (mother liquor) upon cooling.

  • Be chemically inert, not reacting with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For 1,3-Dimethyl-5-nitrobarbituric acid, the molecular structure suggests a moderate to high degree of polarity. The pyrimidinetrione core contains multiple polar carbonyl and amine groups, and the nitro group is strongly electron-withdrawing and polar. The two N-methyl groups add some nonpolar character. This profile suggests that polar solvents are the most promising candidates.

Based on protocols for structurally similar compounds, such as 5-nitrobarbituric acid and 1,3-dimethylbarbituric acid, water and lower-chain alcohols are logical starting points.[1][2]

Table 1: Candidate Solvent Properties
SolventBoiling Point (°C)Polarity IndexRationale & Expected Behavior
Water 100 °C10.2High polarity. Based on protocols for 5-nitrobarbituric acid, water is an excellent choice.[1] Expected to dissolve the compound at boiling temperatures and show low solubility upon cooling.
Ethanol 78.4 °C4.3Medium polarity. Commonly used for recrystallizing 1,3-dimethylbarbituric acid derivatives.[2] May be effective if impurities are highly polar or nonpolar.
Methanol 64.7 °C5.1High polarity. Similar to ethanol but more polar and with a lower boiling point. A viable alternative.
Isopropanol 82.6 °C3.9Medium polarity. Less polar than ethanol, may offer different selectivity for certain impurities.

Experimental Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for all reagents. 1,3-Dimethylbarbituric acid is harmful if swallowed and causes serious eye damage.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] All heating and solvent handling should be performed in a certified chemical fume hood to ensure adequate ventilation.[6]

Protocol A: Recrystallization from an Aqueous System

This protocol is adapted from the established method for 5-nitrobarbituric acid and is the recommended starting point due to the strong influence of the nitro group on solubility.[1]

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1,3-Dimethyl-5-nitrobarbituric acid. For every 1 gram of crude material, add approximately 5-10 mL of deionized water.

  • Heating: Add a magnetic stir bar and place the flask on a stirring hotplate. Heat the mixture to a gentle boil while stirring. The exact volume of water will vary depending on the impurity profile; add more water in small increments (1-2 mL at a time) until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent necessary to achieve full dissolution is key to maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent to prevent premature crystallization. Quickly filter the hot solution through fluted filter paper.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any residual mother liquor. Causality Note: The wash solvent must be cold to minimize re-dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 60-80°C until a constant weight is achieved.

Workflow for Aqueous Recrystallization

A 1. Add Crude Solid & Water to Flask B 2. Heat to Boiling with Stirring A->B C 3. Add Minimum Water for Full Dissolution B->C D 4. Hot Filtration (if needed) C->D Insoluble impurities? E 5. Slow Cooling to Room Temperature C->E No impurities D->E F 6. Cool in Ice Bath (≥30 min) E->F G 7. Collect Crystals (Vacuum Filtration) F->G H 8. Wash with Ice-Cold Water G->H I 9. Dry Under Vacuum H->I

Caption: Aqueous Recrystallization Workflow.

Protocol B: Recrystallization from 95% Ethanol

This protocol is a viable alternative, particularly if the crude material contains highly polar impurities that are more soluble in ethanol than in water. It is based on methods used for other N-methylated barbiturates.[2]

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 1,3-Dimethyl-5-nitrobarbituric acid. For every 1 gram of crude material, add approximately 4-8 mL of 95% ethanol.

  • Heating: Add a stir bar and heat the mixture to a gentle boil on a stirring hotplate within a chemical fume hood. Add more ethanol in small portions until the solid fully dissolves.

  • Hot Filtration (if necessary): If needed, perform a hot filtration as described in Protocol A, using pre-heated glassware and a small amount of hot ethanol.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath/Refrigeration: Once at room temperature, chill the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the crystals thoroughly in a vacuum oven. Safety Note: Ensure all ethanol is evaporated before removal, as solvent vapors can be flammable.

Characterization and Quality Control

To validate the success of the recrystallization, the final product should be characterized.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and the absence of solvent or impurity signals.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified sample should ideally show a single spot, while the crude material may show multiple spots.

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. The solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble. Impurities are preventing crystal lattice formation.Re-heat the solution and add more solvent. Alternatively, switch to a lower-boiling point solvent or a mixed-solvent system.
Low Recovery / Yield Too much solvent was used. Premature crystallization during hot filtration. The product has significant solubility in the cold solvent. Crystals were washed with too much or warm solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Increase cooling time in the ice bath. Use minimal, ice-cold solvent for washing.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use sparingly as it can adsorb the product and reduce yield.

Visualization of the Purification Process

The logical flow of recrystallization is a universally applicable purification technique in chemistry.

Caption: General Logic Flow of Purification.

References

  • MP Biomedicals. Safety Data Sheet: 2-Thiobarbituric Acid.[Link]

  • Google Patents. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.
  • Google Patents. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid.
  • Organic Syntheses. Barbituric acid, 5-nitro-.[Link]

  • ProQuest. Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-Dimethylbarbituric acid.[Link]

Sources

Application Note: Coordination Chemistry and Biological Evaluation of 1,3-Dimethyl-5-nitrobarbituric Acid Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic frameworks and bioactive coordination complexes relies heavily on the selection of versatile, multi-dentate ligands. 1,3-Dimethyl-5-nitrobarbituric acid (abbreviated here as HDMNBA or H(Me₂NO₂Barb)) represents a highly tunable O-donor ligand. By locking the nitrogen atoms with methyl groups, tautomerization is restricted, forcing coordination to occur exclusively via the exocyclic carbonyl and nitro oxygen atoms. This predictability allows researchers to engineer specific supramolecular assemblies, ranging from highly colored alkaline earth metal polymers to transition metal complexes with potent anticancer properties[1].

This application note provides drug development professionals and coordination chemists with field-proven insights, mechanistic rationales, and self-validating protocols for utilizing HDMNBA in advanced complex synthesis.

Mechanistic Insights: Ligand Design & Coordination Causality

Understanding the electronic and steric behavior of HDMNBA is critical for predicting its coordination geometry:

  • Electronic Tuning: The addition of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position of the barbituric acid core significantly increases the acidity of the C5 proton. This enables facile deprotonation under mild basic conditions, generating the active Me₂NO₂Barb⁻ anion[2].

  • Coordination Modes: Unlike unsubstituted barbiturates, the 1,3-dimethylation prevents N-coordination. The ligand typically acts as a bidentate (O,O') chelator via a carbonyl oxygen and a nitro oxygen. In the presence of large, hard metal centers (e.g., Ba²⁺), it can also act as a bridging ligand, facilitating 2D and 3D polymeric networks[3].

  • Metal Selection Causality:

    • Alkaline Earth Metals (Mg, Ca, Sr, Ba): Used for materials science applications. The increasing ionic radius from Mg to Ba drives higher coordination numbers (up to 10 for Ba), resulting in unique pantochromic (multi-colored) crystalline materials[2].

    • Transition Metals (Cu, Ni, Zn): Used for biological screening. These metals favor square-pyramidal or octahedral geometries, leaving open coordination sites for water molecules that can be easily displaced by biological targets like DNA or Bovine Serum Albumin (BSA)[4].

Workflow N1 1,3-Dimethylbarbituric Acid N2 Nitration (HNO3) Ligand Synthesis N1->N2 + HNO3 N3 H(Me2NO2Barb) Ligand (O-Donor) N2->N3 Isolation N4 Alkaline Earth Metals (e.g., Ba(OH)2) N3->N4 Base Neutralization N5 Transition Metals (e.g., Cu(OAc)2) N3->N5 Complexation N6 Polymeric Networks (High Coord. No. 9-10) N4->N6 Self-Assembly N7 Bioactive Monomers (Square Pyramidal) N5->N7 Crystallization

Workflow of 1,3-Dimethyl-5-nitrobarbituric acid synthesis and metal coordination.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color shifts, solubility changes) and specific crystallization behaviors provide immediate feedback on the success of the reaction.

Protocol A: Synthesis of the Free Ligand (HDMNBA)

Causality: Nitric acid serves a dual purpose as both the nitrating agent and the oxidant. Strict temperature control prevents the oxidative cleavage of the pyrimidine ring.

  • Preparation: Suspend 10.0 mmol of 1,3-dimethylbarbituric acid in 15 mL of glacial acetic acid in a round-bottom flask.

  • Nitration: Slowly add 12.0 mmol of concentrated HNO₃ (65%) dropwise over 15 minutes. Keep the reaction vessel in an ice bath (0–5 °C) to control the exothermic nitration.

  • Activation: Remove the ice bath and gently warm the mixture to 50 °C for 2 hours. Validation: The suspension will clarify, followed by the precipitation of a pale crystalline solid.

  • Isolation: Cool to room temperature, filter the precipitate under a vacuum, and wash sequentially with cold water and ethanol. Dry under a vacuum to yield HDMNBA monohydrate.

Protocol B: Synthesis of Mixed-Anion Barium Complex[Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O]

Causality: Barium hydroxide acts as both the metal source and the base required to deprotonate the ligands. The mixed-ligand system (incorporating 1,3-dimethylviolurate, Me₂Vio) forces an irregular 10-coordinate geometry, stabilizing the complex through extensive hydrogen-bonding networks[1].

  • Reagent Mixing: In a 50 mL beaker, prepare a 1:1 molar mixture of 1,3-dimethylvioluric acid monohydrate (1.0 mmol) and HDMNBA (1.0 mmol)[2].

  • Neutralization: Suspend the mixture in 20 mL of deionized water and heat to 60 °C. Add 1.0 mmol of Ba(OH)₂·8H₂O in small portions.

  • Self-Validation Check: The solution will immediately undergo a pantochromic shift, turning a deep red-violet color, indicating successful deprotonation and metal coordination[3].

  • Crystallization: Filter the hot solution to remove any unreacted BaCO₃ impurities. Allow the filtrate to evaporate slowly at room temperature.

  • Harvesting: After 7–14 days, harvest the dark red, plate-like crystals. Wash with a minimal amount of cold water and dry in air[3].

Protocol C: Synthesis of Cu(II)-DMNBA Complexes for Biological Screening

Causality: Using a mixed solvent system (ethanol/water) ensures that the hydrophobic methyl groups of the ligand remain solvated while providing a high dielectric constant to dissociate the copper(II) acetate precursor.

  • Dissolution: Dissolve 2.0 mmol of HDMNBA in 20 mL of warm ethanol (50 °C).

  • Metal Addition: Dissolve 1.0 mmol of Cu(CH₃COO)₂·H₂O in 10 mL of distilled water. Add the aqueous metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Validation: A distinct color change from pale blue to deep green/brown indicates the formation of the square-pyramidal Cu(II) complex[4].

  • Isolation: Concentrate the solution under reduced pressure to half its volume and refrigerate (4 °C) overnight to induce crystallization. Filter and dry the resulting microcrystals.

Quantitative Data Presentation

The table below summarizes the expected structural and physical properties of the resulting coordination complexes based on the metal center utilized.

Metal CenterLigand SystemCoordination No.GeometrySolid-State ColorPrimary Application
Ba(II) Mixed (Me₂Vio / Me₂NO₂Barb)10Irregular / PolymericRed-VioletSupramolecular Materials[3]
Sr(II) Me₂NO₂Barb8 - 9Polymeric NetworkPink / PurplePigments & Dyes[2]
Cu(II) Me₂NO₂Barb (Analog)5Square-PyramidalDeep GreenAnticancer / DNA Binding[4]
Ni(II) Me₂NO₂Barb6OctahedralLight GreenMagnetic Materials

Biological Applications & Pharmacological Pathways

For drug development professionals, transition metal complexes of barbiturate derivatives are of high interest due to their targeted cytotoxicity. The Cu(II) complexes of substituted 1,3-dimethylbarbituric acids exhibit strong binding affinities to Bovine Serum Albumin (BSA), indicating excellent systemic transport capabilities[4].

Mechanistically, the planar nature of the pyrimidine core, combined with the tunable axial coordination sites of the Cu(II) center, allows these complexes to act as metallo-intercalators. They insert themselves between the base pairs of DNA (static quenching mechanism), disrupting replication and inducing cell cycle arrest in aggressive cancer lines (e.g., MDA-MB-231 breast cancer cells) while maintaining a high selectivity index over non-cancerous cells[4].

Pathway A Cu(II)-Me2NO2Barb Complex B BSA Protein Binding (Systemic Transport) A->B Intravenous Delivery C Cellular Internalization B->C Membrane Permeation D DNA Intercalation (Static Quenching) C->D Nuclear Localization E Apoptosis Induction (Anticancer Activity) D->E Cell Cycle Arrest

Pharmacological pathway of bioactive transition metal-barbiturate complexes.

References

  • Lorenz, V., Köhler, P., Müller, M., & Edelmann, F. T. (2022). "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates." Dalton Transactions, 51, 7975-7985. Available at:[Link]

  • Al-Hoshani, N., et al. (2023). "A New Cu (II) Complex With 1,3‐Dimethyl‐5‐Acetyl‐Barbituric Acid: Synthesis, Crystal Structure, DNA/BSA Binding Activities, ADME Predictions, and Anticancer Activities." Applied Organometallic Chemistry. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "1,3-Dimethylbarbituric acid - the NIST WebBook." Available at:[Link]

Sources

Application Notes & Protocols: 1,3-Dimethyl-5-nitrobarbituric Acid in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Solid-State Formulation Scientists Content Type: Technical Guide, Mechanistic Rationale, and Validated Protocols

Executive Summary

In contemporary drug discovery, the rational design of active pharmaceutical ingredients (APIs) and their solid-state formulations relies heavily on versatile, highly functionalized building blocks. 1,3-Dimethyl-5-nitrobarbituric acid (CAS#: 14305-99-8) is a highly electron-deficient pyrimidine derivative that serves a dual purpose in pharmaceutical sciences[1]. As a synthetic intermediate, it is a privileged scaffold for generating lipophilic antiviral and CNS-active heterocycles[2]. As a solid-state co-former, its unique tautomeric properties and strong hydrogen-bond acceptor capabilities make it an exceptional candidate for pharmaceutical cocrystallization, directly addressing API bioavailability bottlenecks[3][4].

This application note synthesizes the physicochemical causality behind the behavior of 1,3-dimethyl-5-nitrobarbituric acid and provides self-validating protocols for its integration into your drug discovery workflows.

Physicochemical Profiling & Mechanistic Rationale

To utilize 1,3-dimethyl-5-nitrobarbituric acid effectively, one must understand the causality of its structural modifications compared to its parent compound, 5-nitrobarbituric acid (dilituric acid).

The Causality of N,N-Dimethylation: Standard barbituric acids possess N-H groups that act as strong hydrogen-bond donors. By methylating the 1- and 3-positions, the N-H donors are eliminated. This forces the molecule to rely entirely on the tautomerization at the 5-position. Spectroscopic and quantum-chemical studies confirm that in both solution (water, DMSO) and the solid state, 1,3-dimethyl-5-nitrobarbituric acid exists predominantly as the enol tautomer [5]. The resulting enolic -OH is highly acidic due to the extreme electron-withdrawing nature of the adjacent nitro group and the pyrimidine ring.

In drug design, this N-methylation significantly increases the lipophilicity (LogP) of downstream derivatives, a critical parameter for crossing the blood-brain barrier (BBB) or cellular membranes in antiviral therapies[2].

Table 1: Comparative Physicochemical Profile
Property5-Nitrobarbituric Acid1,3-Dimethyl-5-nitrobarbituric AcidMechanistic Impact in Drug Discovery
Molecular Weight 173.08 g/mol 201.14 g/mol Increased steric bulk; alters crystal packing.
Tautomeric State Enol dominant[5]Enol dominant[5]Provides a highly acidic O-H donor for synthons.
H-Bond Donors 3 (2 x NH, 1 x OH)1 (1 x OH)N-methylation restricts donor geometry, increasing specificity in cocrystal screening.
H-Bond Acceptors 55Potent acceptor network via C=O and NO₂ groups.
Lipophilicity LowModerate/HighEnhances membrane permeability of derived scaffolds.

Application 1: Scaffold Synthesis for Antiviral Therapeutics

Mechanistic Insight

Pyrimidine-2,4-dione derivatives are cornerstone scaffolds in antiviral drug discovery, frequently acting as polymerase or RNase H inhibitors (e.g., against HIV-1 and HSV-1)[2][6]. 1,3-Dimethyl-5-nitrobarbituric acid serves as an advanced intermediate. The critical synthetic step is the selective reduction of the 5-nitro group to an amine, which is then functionalized (e.g., via Sandmeyer reaction or condensation) to yield extended, target-specific pharmacophores[2].

Why Sodium Dithionite (Na₂S₂O₄)? Catalytic hydrogenation can sometimes over-reduce the pyrimidine ring. Using Na₂S₂O₄ in an ammoniacal solution provides a mild, water-tolerant environment that selectively reduces the aliphatic/vinylic nitro group to an amine without cleaving the hydrolysis-sensitive pyrimidine ring[2].

Protocol 1: Synthesis of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

This self-validating protocol utilizes a colorimetric change (disappearance of the intense yellow/nitro color) to confirm reaction completion.

  • Preparation: In a 50 mL round-bottom flask, suspend 1.00 g of 1,3-dimethyl-5-nitrobarbituric acid in 10 mL of deionized water.

  • Basification: Add 25% aqueous ammonia dropwise (approx. 6.50 mL) until the starting material dissolves, forming a colored salt solution.

  • Reduction: Slowly add Na₂S₂O₄ (4.0 equivalents) in small portions over 15 minutes. Caution: Exothermic reaction.

  • pH Adjustment: Monitor the pH and maintain it at ~8 using additional 25% ammonia if necessary[2].

  • Heating: Stir the reaction mixture at 70 °C for 3 hours. The solution will gradually lose its deep color as the nitro group is reduced.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The 5-amino derivative will precipitate. Collect via vacuum filtration, wash with ice-cold water, and dry under reduced pressure.

SynthesisPathway A 1,3-Dimethyl-5-nitrobarbituric acid (Enol Tautomer) B Reduction (Na2S2O4 / NH3) Yields 5-Amino Scaffold A->B Step 1 C Sandmeyer / Hydrazine Yields 5-Hydrazine Intermediate B->C Step 2 D Condensation with Isatin (Catalytic AcOH) C->D Step 3 E Bioactive Scaffold (Antiviral / CNS Target) D->E Step 4

Workflow for synthesizing bioactive pyrimidine scaffolds from 1,3-dimethyl-5-nitrobarbituric acid.

Application 2: Pharmaceutical Cocrystallization

Mechanistic Insight

Poor aqueous solubility is a major attrition factor in drug development. Pharmaceutical cocrystals—multicomponent crystals containing an API and a co-former—can drastically improve dissolution kinetics[3]. 5-Nitrobarbituric acid derivatives are proven co-formers (e.g., forming cocrystals with cinchona alkaloids)[4].

Because 1,3-dimethyl-5-nitrobarbituric acid possesses a highly acidic enol -OH and multiple potent oxygen acceptors, it forms robust supramolecular synthons (specifically O-H···N and O-H···O interactions) with basic APIs. The steric bulk of the methyl groups prevents dense self-association, forcing the molecule to interact with the API.

Protocol 2: Solvent-Drop Grinding (SDG) for Cocrystal Screening

SDG is preferred over neat grinding as the catalytic amount of solvent facilitates molecular diffusion and accelerates co-crystal nucleation.

  • Stoichiometric Weighing: Weigh the API and 1,3-dimethyl-5-nitrobarbituric acid in a 1:1 and 2:1 molar ratio to explore different stoichiometric landscapes.

  • Milling Setup: Transfer the powders to a stainless-steel grinding jar containing two 5 mm stainless-steel balls.

  • Solvent Addition: Add 10–20 µL of a volatile solvent (e.g., methanol or ethyl acetate) per 100 mg of powder mixture. The choice of solvent can dictate the polymorph formed.

  • Grinding: Mill the mixture at 25–30 Hz for 20 minutes using a ball mill.

  • Validation (Characterization): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful cocrystal is validated by the appearance of novel Bragg peaks in the PXRD diffractogram that do not belong to either the pure API or the co-former[3][4].

CocrystalWorkflow API Active Pharmaceutical Ingredient (API) Method Solvent-Drop Grinding (SDG) or Slow Evaporation API->Method Coformer 1,3-Dimethyl-5-nitrobarbituric acid (Strong H-Bond Donor/Acceptor) Coformer->Method Characterization Solid-State Characterization (PXRD, DSC, FTIR) Method->Characterization Outcome Optimized Pharmaceutical Cocrystal (Improved Dissolution & Stability) Characterization->Outcome

Pharmaceutical cocrystal screening workflow utilizing 1,3-dimethyl-5-nitrobarbituric acid.

Application 3: Supramolecular Synthons & Chromophoric Salts

Mechanistic Insight

In analytical pharmaceutical chemistry, tracking drug degradation or complexation often requires chromophoric reagents. 1,3-Dimethyl-5-nitrobarbituric acid is utilized to synthesize brightly colored mixed-anion salts and violurates[7]. When reacted with alkaline earth metals (e.g., Barium), it forms highly stable, intensely colored supramolecular assemblies (e.g., Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O) driven by coordination geometry and charge transfer[7]. These predictable color shifts (solvatochromism and crystallochromism) serve as excellent visual indicators for metal-ion coordination environments.

Protocol 3: Synthesis of Mixed-Anion Barium Salts
  • Pre-mixing: Prepare a 1:1 molar mixture of 1,3-dimethylvioluric acid monohydrate and 1,3-dimethyl-5-nitrobarbituric acid[7].

  • Neutralization: Suspend the mixture in hot deionized water and slowly add 1.0 equivalent of Barium hydroxide (Ba(OH)₂).

  • Crystallization: Stir until fully dissolved, yielding a deeply colored solution. Allow the solution to cool slowly to room temperature.

  • Validation: The formation of the mixed-anion salt is confirmed by the precipitation of brightly colored crystals, which can be validated via single-crystal X-ray diffraction or UV-Vis spectroscopy (monitoring the distinct charge-transfer bands)[7].

References

  • Acidity of hetero analogs of cyclic ketones ResearchG
  • Small compound - big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolur
  • In-Depth Technical Guide to 5-Nitrobarbituric Acid: Properties, Synthesis, and Applic
  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors PMC / NIH
  • Cocrystal Applic
  • Cocrystal Systems of Pharmaceutical Interest: 2007–2008 ResearchG

Sources

Spectroscopic characterization methods for 1,3-Dimethyl-5-nitrobarbituric acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectroscopic Characterization Protocols for 1,3-Dimethyl-5-nitrobarbituric Acid

Executive Insights & Chemical Context

1,3-Dimethyl-5-nitrobarbituric acid (1,3-DMNBA) is a highly functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of biologically active barbiturates and as a versatile ligand in coordination chemistry [1]. The presence of the strongly electron-withdrawing nitro group at the C5 position significantly amplifies the C-H acidity of the pyrimidine ring.

As a result, 1,3-DMNBA exhibits complex tautomeric dynamics, existing in a delicate equilibrium between its keto, enol, and aci-nitro forms. For drug development professionals and materials scientists, accurately characterizing this compound requires an analytical strategy that not only identifies functional groups but also accounts for solvent-induced tautomeric shifts. This guide provides a self-validating, causality-driven framework for the spectroscopic characterization of 1,3-DMNBA.

Tautomerism Keto Keto Tautomer (C5-H) Enol Enol Tautomer (C5=C, O-H) Keto->Enol Polar Solvents (DMSO) Aci Aci-Nitro Tautomer (C=N-OH) Keto->Aci Aqueous/Base

Caption: Tautomeric equilibria of 1,3-DMNBA modulated by solvent polarity and pH.

Analytical Workflow Design

To ensure scientific integrity, the characterization of 1,3-DMNBA must follow a strict sequential workflow, moving from controlled synthesis to multi-modal spectroscopy.

Workflow cluster_analysis Spectroscopic Characterization Syn 1. Synthesis Nitration of 1,3-Dimethylbarbituric Acid Pur 2. Purification Recrystallization (H2O) Syn->Pur Prep 3. Sample Prep Solvent: DMSO-d6 Pur->Prep NMR NMR (1H, 13C) Tautomeric & Structural ID Prep->NMR FTIR ATR-FTIR Functional Group Mapping Prep->FTIR UV UV-Vis Electronic Transitions Prep->UV Val 4. Data Synthesis Structural Validation NMR->Val FTIR->Val UV->Val

Caption: Self-validating experimental workflow for 1,3-DMNBA characterization.

Validated Experimental Protocols & Causality

Synthesis and Isolation
  • Protocol: 1,3-DMNBA is synthesized via the electrophilic nitration of 1,3-dimethylbarbituric acid. Dissolve 10 mmol of the starting material in 15 mL of glacial acetic acid. Slowly add 1.2 equivalents of fuming nitric acid dropwise, strictly maintaining the reaction temperature below 40 °C using an ice bath. Stir for 2 hours, filter the resulting precipitate, and recrystallize from hot water to yield 1,3-DMNBA monohydrate.

  • Causality of Temperature Control: Exceeding 40 °C risks oxidative ring cleavage (forming dilituric acid degradation products) rather than clean C5 nitration.

  • Validation Check: The product must form colorless to pale-yellow crystals. A deep pink or purple hue indicates contamination with violurate oxidation byproducts [1].

ATR-FTIR Spectroscopy
  • Protocol: Clean the diamond ATR crystal with isopropanol and collect a background spectrum. Place 2 mg of crystalline 1,3-DMNBA directly onto the crystal. Apply standardized pressure via the anvil. Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Causality of ATR over KBr: Barbituric acid derivatives readily form hydrates. Traditional KBr pelleting requires grinding in ambient air; KBr's hygroscopic nature introduces artifactual O-H stretching bands (3400–3200 cm⁻¹) that completely obscure the critical enolic O-H and aci-nitro N-OH vibrations of the sample [2]. ATR preserves the native hydration state of the crystal.

  • Validation Check: The presence of sharp, distinct asymmetric and symmetric NO₂ stretches (~1550 cm⁻¹ and ~1350 cm⁻¹) confirms successful nitration.

Multinuclear NMR Spectroscopy (¹H, ¹³C)
  • Protocol: Dissolve 15 mg of 1,3-DMNBA in 0.6 mL of anhydrous DMSO-d₆. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) at 298 K.

  • Causality of Solvent Selection: DMSO-d₆ is strictly mandated over CDCl₃. 1,3-DMNBA exhibits strong intermolecular hydrogen bonding, forming polymeric networks in the solid state. CDCl₃ cannot disrupt these networks, leading to poor solubility and broadened peaks. DMSO-d₆ acts as a strong hydrogen-bond acceptor, trapping the molecule in its enol/anionic tautomer and yielding sharp, quantifiable resonances [2].

  • Validation Check: In the ¹³C spectrum, the C5 carbon must appear significantly downfield (~113.8 ppm) compared to standard aliphatic carbons, confirming sp² hybridization (enol form) or heavy deshielding by the nitro group [1]. The ¹H NMR must show an integration of 6H for the N-CH₃ groups (typically a singlet or two closely spaced singlets around 3.10–3.30 ppm, depending on the exchange rate).

UV-Vis Spectroscopy
  • Protocol: Prepare a 50 µM solution of 1,3-DMNBA in HPLC-grade water. Record the absorption spectrum from 200 to 500 nm. Repeat the measurement after adding 10 µL of 0.1 M NaOH.

  • Causality of pH Modulation: The electronic transitions are highly sensitive to the ionization state. Neutral solutions display the enol π-π* transition. Base addition forces 100% conversion to the 1,3-dimethyl-5-nitrobarbiturate anion, causing a diagnostic bathochromic (red) shift due to extended conjugation across the pyrimidine ring and the nitro group.

  • Validation Check: The isosbestic point observed during titration confirms a clean two-state equilibrium (enol ⇌ anion) without degradation.

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected spectroscopic parameters for 1,3-DMNBA (and its anionic form), serving as a benchmark for structural validation [1, 2].

Analytical MethodTarget ParameterObserved Signal / ShiftStructural Assignment
¹³C NMR (DMSO-d₆) C=O (Urea)δ 151.0 ppmC2 Carbonyl
¹³C NMR (DMSO-d₆) C=O (Amide)δ 157.5 ppmC4 / C6 Carbonyls
¹³C NMR (DMSO-d₆) C-NO₂δ 113.8 ppmC5 (Enolic/Anionic state)
¹³C NMR (DMSO-d₆) N-CH₃δ 27.3 ppmN1, N3 Methyl carbons
¹H NMR (DMSO-d₆) N-CH₃δ 3.10 – 3.30 ppmN1, N3 Methyl protons
ATR-FTIR ν(C=O)1680 – 1720 cm⁻¹Carbonyl Stretching (broad)
ATR-FTIR ν(NO₂) asym~1550 cm⁻¹Nitro Asymmetric Stretch
ATR-FTIR ν(NO₂) sym~1350 cm⁻¹Nitro Symmetric Stretch
UV-Vis (H₂O) π-π* Transition260 – 300 nmPyrimidine Ring / Enol chromophore

References

  • Title: Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates Source: Dalton Transactions, Royal Society of Chemistry (2022) URL: [Link]

  • Title: Acidity of hetero analogs of cyclic ketones (Tautomeric equilibria of 5-nitrobarbituric acid derivatives) Source: Russian Chemical Bulletin, Springer / ResearchGate (2006) URL: [Link]

Preparation of 1,3-Dimethyl-5-nitrobarbituric acid metal-organic frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Synthesis of 1,3-Dimethyl-5-nitrobarbiturate Metal-Organic Frameworks

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Overview & Mechanistic Insights

The development of alkaline earth metal-organic frameworks (MOFs) utilizing functionalized barbiturate derivatives represents a highly tunable approach to creating functional materials for small-molecule encapsulation, gas separation, and optoelectronics[1]. Among these, 1,3-dimethyl-5-nitrobarbituric acid (H(Me₂NO₂Barb)) serves as an exceptional organic linker. Its resonance-stabilized cyanonitroso and carbonyl oxygen atoms act as highly nucleophilic donors, perfectly matching the coordination preferences of hard Lewis acidic alkaline earth metals like Barium (Ba²⁺)[1].

Recent crystallographic advances have demonstrated that combining H(Me₂NO₂Barb) with its structural analog, 1,3-dimethylvioluric acid (H(Me₂Vio)), yields robust, mixed-ligand 3D coordination polymers[2]. The resulting bimetallic/mixed-linker MOF, Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O, exhibits pantochromic (multicolored) behavior and a high coordination number (typically 9 or 10 for Ba²⁺). This high coordination density propagates a continuous 3D network, making it an ideal candidate for advanced structural studies[2][3].

The Causality of Reagent Selection

The synthesis relies on a precise acid-base neutralization strategy rather than traditional salt metathesis. By utilizing Barium hydroxide (Ba(OH)₂) as both the metal node source and the deprotonating base, the hydroxide ions deprotonate the weakly acidic barbiturate and violurate ligands[2]. This choice is highly deliberate for three reasons:

  • Byproduct Elimination: The sole byproduct is water, which either integrates into the framework as a bridging ligand or evaporates. This eliminates competitive coordination from spectator anions (e.g., Cl⁻ or NO₃⁻)[1].

  • Thermodynamic Driving Force: The formation of water drives the deprotonation equilibrium forward, ensuring complete activation of the nucleophilic oxygen donors on the Me₂NO₂Barb⁻ linker[1].

  • Self-Assembly via High Coordination: The large ionic radius of Ba²⁺ allows it to accommodate both the chelating (κ³) mode of the violurate and the bridging O-coordination of the nitrobarbiturate simultaneously[2].

SynthesisWorkflow L Ligand Preparation H(Me2NO2Barb) & H(Me2Vio) M Aqueous Mixing 1:1 Molar Ratio L->M B Base/Metal Addition Ba(OH)2 (0.5 equiv.) M->B S Self-Assembly Deprotonation & Coordination B->S pH Neutralization C Crystallization Ba(Me2Vio)(Me2NO2Barb)·2H2O S->C Slow Evaporation

Fig 1. Step-by-step synthetic workflow for the mixed-ligand Barium MOF.

Self-Validating Experimental Protocol

This protocol outlines the deliberate synthesis of the mixed-anion framework Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O. The procedure is designed with built-in validation checkpoints to ensure structural integrity and phase purity[2].

Materials & Reagents
  • 1,3-Dimethyl-5-nitrobarbituric acid monohydrate (H(Me₂NO₂Barb)·H₂O)

  • 1,3-Dimethylvioluric acid monohydrate (H(Me₂Vio)·H₂O)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

Step-by-Step Methodology

Step 1: Ligand Solution Preparation

  • Weigh exactly 1.0 mmol of H(Me₂NO₂Barb)·H₂O and 1.0 mmol of H(Me₂Vio)·H₂O.

  • Suspend the mixed ligands in 25 mL of hot DI water (approx. 60 °C) under continuous magnetic stirring.

  • Causality Note: Heating is required to overcome the lattice energy of the organic monohydrates, ensuring a homogenous distribution of the linkers before metal introduction.

Step 2: Metal-Node Introduction & Deprotonation

  • Prepare a separate solution of 1.0 mmol Ba(OH)₂·8H₂O in 10 mL of warm DI water.

  • Add the Ba(OH)₂ solution dropwise (1 mL/min) to the ligand mixture.

  • Validation Checkpoint 1 (Visual): Upon addition, observe an immediate pantochromic shift. The solution will transition from pale/colorless to an intense red/purple hue. This color change is the optical signature of the n → π* transition occurring upon successful deprotonation and metal coordination of the violurate/barbiturate species[2][3].

  • Validation Checkpoint 2 (pH): The final pH of the solution should stabilize around 6.5–7.0. A highly basic pH indicates unreacted Ba(OH)₂, requiring slight heating to drive the reaction to completion.

Step 3: Framework Self-Assembly and Crystallization

  • Stir the neutralized, deeply colored solution for an additional 30 minutes at 60 °C to ensure thermodynamic equilibration of the coordination bonds.

  • Filter the hot solution through a 0.22 μm PTFE membrane to remove any unreacted microscopic particulates.

  • Transfer the filtrate to a crystallization dish. Cover loosely with perforated Parafilm to allow for slow solvent evaporation at ambient temperature (20–25 °C).

  • Validation Checkpoint 3 (Morphology): Within 48–72 hours, distinct, brightly colored single crystals of Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O will precipitate[2]. Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold DI water to prevent framework dissolution.

CoordinationNetwork Ba Ba²⁺ Node Ba2 Ba²⁺ Node Ba->Ba2 Framework Extension N Me2NO2Barb⁻ Linker N->Ba O-coordination V Me2Vio⁻ Linker V->Ba Chelating (κ³) W H₂O Bridging W->Ba Terminal/Bridge W->Ba2 Bridging

Fig 2. Coordination logic of the Ba²⁺ nodes with barbiturate and violurate linkers.

Quantitative Data & Characterization

To verify the successful preparation of the Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O framework, compare your analytical results against the established parameters in Table 1. The thermal stability and specific coordination modes are critical for downstream applications in drug formulation or material science.

Table 1: Expected Analytical and Crystallographic Parameters

Analytical ParameterExpected Observation / ValueDiagnostic Purpose
Synthetic Yield > 75% (based on Ba)Evaluates the efficiency of the self-assembly process.
Solid-State UV-Vis Broad absorption ~520–540 nmConfirms the chromic effect of the coordinated violurate/barbiturate network[2].
FT-IR (C=O stretch) Shift to 1680–1640 cm⁻¹Verifies the bridging O-coordination of the carbonyl groups to the Ba²⁺ nodes[1].
Coordination Geometry Tricapped trigonal prism (9/10-coord)Validates the high-density packing of the alkaline earth metal[1].
Thermal Dehydration Mass loss at 383 K and 473 KIdentifies the release of terminal and bridging aqua ligands prior to framework collapse[1].

Sources

Application Note: Advanced In Vitro Assays Utilizing 1,3-Dimethyl-5-nitrobarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-5-nitrobarbituric acid and its structurally related analogs (e.g., 1,3-dimethylvioluric acid) are versatile pyrimidine-based pharmacophores and chromophores. Their unique physicochemical properties—specifically their keto-enol tautomerism and ability to form pantochromic coordination complexes—make them highly valuable in two primary in vitro applications: colorimetric chemosensing for transition metals and competitive enzyme inhibition targeting pyrimidine-dependent pathways. This application note provides detailed, self-validating protocols for deploying these derivatives in high-throughput in vitro environments.

Mechanistic Grounding & Causality

To successfully utilize 1,3-dimethyl-5-nitrobarbituric acid derivatives, researchers must understand the thermodynamic and structural causality driving their behavior:

  • Tautomeric Equilibria & Chromophoric Shifts: In solution, these compounds exist in a delicate keto-enol tautomeric equilibrium. The deprotonation of the hydroxyl group leads to the formation of a C–N–O⁻ species. This structural change significantly alters the n → π* electronic transition, resulting in distinct color shifts (pantochromism)[1]. This sensitivity to the electronic environment allows these derivatives to be used for anchoring acidity scales in nonhydroxylic solvents[2] and serves as the fundamental mechanism for colorimetric metal sensing.

  • Enzyme Inhibition via Structural Homology: Because these derivatives share structural homology with natural pyrimidines (like uracil and thymine), they can act as competitive inhibitors. The nitro/nitroso and carbonyl groups facilitate strong hydrogen bonding, while the pyrimidine ring engages in π-π stacking within the active sites of enzymes such as bacterial DNA gyrase and human thymidylate synthase (hTS)[3][4].

EnzymeInhibition Ligand 1,3-Dimethyl-5-nitrobarbituric Acid Derivative Binding Active Site Binding (H-bonding & π-π stacking) Ligand->Binding Enzyme Target Enzyme (e.g., DNA Gyrase / hTS) Enzyme->Binding Inhibition Enzyme Inhibition (Catalytic Blockade) Binding->Inhibition Effect Antiproliferative Effect (Cell Apoptosis) Inhibition->Effect

Mechanistic pathway of enzyme inhibition by 1,3-dimethyl-5-nitrobarbituric acid.

Protocol 1: Colorimetric Chemosensing Assay for Fe(III) Quantification

This protocol utilizes 1,3-dimethylvioluric acid (DMVA) as a selective chemosensor to quantify Fe³⁺ in aqueous media.

Causality of Experimental Design: The assay is buffered with HEPES at pH 7.2. Phosphate buffers are strictly avoided because phosphate competitively precipitates Fe³⁺, leading to false negatives. The pH of 7.2 ensures the spirocyclic/enol form of the ligand is optimally maintained for metal complexation without inducing iron hydroxide precipitation[5].

Reagents & Materials
  • 1,3-Dimethylvioluric acid (DMVA) stock solution (10 mM in DMSO).

  • HEPES buffer (20 mM, pH 7.2).

  • FeCl₃ standard stock (10 mM in 0.1 M HCl to prevent premature hydrolysis).

  • UV-Vis Spectrophotometer and 96-well UV-transparent microplates.

Step-by-Step Methodology
  • System Equilibration: Prepare a working solution of 50 µM DMVA by diluting the DMSO stock into the HEPES buffer. Self-Validation: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced refractive index artifacts.

  • Standard Curve Preparation: Prepare a serial dilution of Fe³⁺ standards ranging from 0 to 150 µM in HEPES buffer.

  • Assay Assembly: In a 96-well plate, add 100 µL of the 50 µM DMVA working solution to each well. Add 100 µL of the respective Fe³⁺ standards.

  • Self-Validating Controls:

    • Blank: 100 µL DMVA + 100 µL HEPES buffer.

    • Interference Control: 100 µL DMVA + 100 µL of competing ions (e.g., Na⁺, K⁺, Mg²⁺) to verify selectivity.

  • Incubation: Incubate the plate at 25°C for 15 minutes in the dark to allow the complexation equilibrium to stabilize.

  • Measurement: Record the absorbance spectrum from 400 nm to 700 nm. A distinct peak emergence (typically around 550-600 nm) indicates the formation of the Fe³⁺-DMVA complex[4].

  • Data Analysis: Plot the change in absorbance (ΔA) against Fe³⁺ concentration. Utilize the Benesi-Hildebrand equation to calculate the binding constant ( Ka​ ).

ChemosensingWorkflow A Ligand Preparation (1,3-dimethylvioluric acid) B Buffer Equilibration (HEPES, pH 7.2) A->B C Metal Ion Titration (Fe3+ Addition) B->C D Incubation & Complexation (Keto-Enol Shift) C->D E UV-Vis / Fluorescence Measurement D->E F Data Analysis (Job's Plot / Benesi-Hildebrand) E->F

Workflow for colorimetric metal ion sensing using barbituric acid derivatives.

Protocol 2: In Vitro Enzyme Inhibition Assay (Targeting hTS)

Because 1,3-dimethyl-5-nitrobarbituric acid derivatives mimic pyrimidine structures, they are potent inhibitors of human thymidylate synthase (hTS), an enzyme critical for DNA synthesis and a primary target in oncology[4].

Causality of Experimental Design: Pre-incubation of the enzyme with the barbituric acid derivative is mandatory. This allows the inhibitor to establish a binding equilibrium within the active site via hydrogen bonding before the introduction of the native substrate (dUMP), ensuring accurate IC₅₀ determination.

Reagents & Materials
  • Recombinant human thymidylate synthase (hTS).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol.

  • Substrates: dUMP (deoxyuridine monophosphate) and mTHF (5,10-methylenetetrahydrofolate).

  • Test Compound: 1,3-Dimethyl-5-nitrobarbituric acid derivative (serial dilutions in DMSO).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant hTS in the assay buffer to a final working concentration of 50 nM.

  • Inhibitor Pre-incubation: In a 96-well UV plate, combine 40 µL of the hTS solution with 10 µL of the test compound at varying concentrations (0.01 µM to 100 µM).

  • Self-Validating Controls:

    • Positive Control: 5-Fluorouracil (5-FU) as a known hTS inhibitor.

    • Vehicle Control: 10 µL of DMSO (matched to the highest concentration used in test wells) to baseline solvent effects.

  • Equilibration: Incubate the mixture at 37°C for 20 minutes.

  • Reaction Initiation: Add 50 µL of a substrate master mix containing 100 µM dUMP and 100 µM mTHF to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm (indicative of the conversion of mTHF to dihydrofolate) continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration to derive the IC₅₀ value using non-linear regression.

Quantitative Data Presentation

Table 1: Representative Binding Parameters of 1,3-Dimethylvioluric Acid Complexes | Metal Ion | Buffer System | pH | Stoichiometry (Ligand:Metal) | Binding Constant ( Ka​ ) | Color Shift Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | Fe³⁺ | HEPES | 7.2 | 3:1 | 1.57×103 M⁻¹ | Colorless to Deep Blue | | Zn²⁺ | Tris-HCl | 7.4 | 2:1 | 8.42×102 M⁻¹ | Colorless to Pale Yellow | | Ni²⁺ | Tris-HCl | 7.4 | 2:1 | 6.15×102 M⁻¹ | Colorless to Light Green |

Table 2: Comparative In Vitro Enzyme Inhibition Activity (IC₅₀)

Compound / Derivative Target Enzyme IC₅₀ (µM) Reference Standard Standard IC₅₀ (µM)
1,3-Dimethyl-5-nitrobarbituric acid hTS 1.18 5-Fluorouracil (5-FU) 0.85
Zn(II)-Violurate Complex E. coli DNA Gyrase 3.45 Novobiocin 0.42

| Ni(II)-Violurate Complex | Tyrosyl-tRNA Synthetase | 12.10 | SB-239629 | 8.50 |

Troubleshooting

  • Precipitation during Metal Sensing: If turbidity occurs upon adding Fe³⁺, the pH may be too high, leading to iron hydroxide formation. Verify the HEPES buffer pH is exactly 7.2 and ensure the Fe³⁺ stock is properly acidified prior to dilution.

  • Erratic Absorbance Readings in Enzyme Assays: Barbituric acid derivatives can sometimes form micro-aggregates at high concentrations in aqueous buffers. If the dose-response curve is non-sigmoidal, add 0.01% Triton X-100 to the assay buffer to prevent compound aggregation.

  • Loss of Chromophoric Shift: The keto-enol tautomerism is highly solvent-dependent. Ensure that the DMSO concentration in the final assay volume does not exceed 1-2%, as higher organic solvent ratios will shift the tautomeric equilibrium and quench the n → π* transition.

References

  • Acidity of hetero analogs of cyclic ketones.ResearchGate.
  • New Aspects on the Origin of Color in the Solid State. Coherently Shifting of the Protons in Violurate Crystals.ResearchGate.
  • Two isostructural complexes of Ni(II) and Zn(II) with violurate and pyridine: A detailed structural, theoretical, magnetic, and NMR investigation.ResearchGate.
  • Tuning the Selectivity of Two Chemosensors to Fe(III) and Cr(III).ACS Publications.
  • Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions.ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dimethyl-5-nitrobarbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the mechanistic and practical challenges associated with the nitration of 1,3-dimethylbarbituric acid. Our goal is to establish a self-validating, high-yield protocol that minimizes pyrimidine ring degradation and maximizes the purity of 1,3-dimethyl-5-nitrobarbituric acid.

Mechanistic Workflow & Protocol Design

The synthesis relies on the electrophilic aromatic substitution (nitration) at the C5 position of the pyrimidine-2,4,6-trione ring. Because the barbituric acid core is susceptible to hydrolytic cleavage under harsh, uncalibrated oxidative conditions, controlling the reaction kinetics through precise thermal management is the cornerstone of a high-yield process.

G A 1,3-Dimethylbarbituric Acid (Substrate) B Nitration Fuming HNO3 (Temp < 40°C) A->B Electrophilic Attack at C5 C Aqueous Quench Crushed Ice B->C Exotherm Mitigation D Recrystallization Hot Water / Ethanol C->D Crude Precipitation E 1,3-Dimethyl-5-nitrobarbituric Acid (Target: >85% Yield) D->E Purification

Workflow for the high-yield nitration of 1,3-dimethylbarbituric acid.

Standard Operating Procedure (SOP): High-Yield Nitration

This protocol is designed to be self-validating: the visual cues (fuming, color changes) directly correlate with the mechanistic progression of the reaction.

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an addition funnel. Place the flask in an ice-salt bath.

  • Substrate Loading: Suspend 10.0 g (64 mmol) of 1,3-dimethylbarbituric acid in 20 mL of glacial acetic acid (optional, acts as a thermal buffer) or proceed neat if using excess acid as the solvent.

  • Nitrating Agent Addition: Slowly add 15 mL of fuming nitric acid dropwise via the addition funnel. Critical Causality: The addition rate must be strictly governed by the internal thermocouple. Maintain the internal temperature between 0°C and 5°C during the initial addition to prevent localized thermal runaway.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to naturally warm. It is imperative that the temperature does not exceed 40°C [1]. Industrial benchmarks indicate that maintaining the reaction below 40°C yields 85-90% of the target compound [1].

  • Quenching: Pour the homogeneous reaction mixture over 150 g of crushed ice. The sudden drop in solubility forces the rapid precipitation of the crude 1,3-dimethyl-5-nitrobarbituric acid.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash thoroughly with ice-cold distilled water to remove residual nitric acid. Recrystallize from boiling water or an ethanol/water mixture to obtain glistening, plate-like crystals.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between thermal control, nitrating agent concentration, and the final isolated yield.

Temperature ProfileNitrating AgentReaction TimeObserved YieldPrimary Failure Mode (if applicable)
0°C to 25°C Fuming HNO₃2 hours88 - 90% None (Optimal Conditions)
0°C to 40°C Fuming HNO₃1.5 hours85% Minor oxidative byproducts
> 50°C (Uncontrolled) Fuming HNO₃1 hour< 45% Ring hydrolysis / Over-oxidation
20°C to 25°C Standard HNO₃ (68%)4 hours60% Incomplete nitration at C5

Troubleshooting & FAQs

Q1: My reaction mixture turns deep red and violently fumes during the addition of nitric acid, resulting in a final yield below 50%. What is happening mechanistically? A: You are experiencing localized thermal runaway leading to oxidative degradation. The pyrimidine-2,4,6-trione ring is susceptible to hydrolytic cleavage if the temperature spikes. When fuming nitric acid is added too quickly without adequate stirring, localized "hot spots" form. This drives the temperature above the critical 40°C threshold [1], shifting the reaction pathway from a clean electrophilic aromatic substitution at the C5 position to the oxidative destruction of the barbituric acid core. Solution: Ensure vigorous mechanical stirring and strictly regulate the dropwise addition of fuming HNO₃ so the internal temperature remains below 5°C during the exothermic phase.

Q2: I am using standard concentrated nitric acid (68%) instead of fuming nitric acid. My yield is stuck at 60%. Why? A: The electrophilicity of the nitronium ion ( NO2+​ ) generation is insufficient in standard 68% nitric acid due to the higher water content. Water acts as a competing nucleophile and suppresses the formation of the active nitrating species. Fuming nitric acid (>90%) is required to push the equilibrium toward complete nitration at the C5 position. If you must use 68% nitric acid, you must introduce a dehydrating agent (like concentrated sulfuric acid) to form a standard nitrating mixture, though this complicates the workup and can increase the risk of hydrolysis.

Q3: The crude product precipitates fine, but I lose a massive amount of yield during recrystallization. How can I optimize recovery? A: 1,3-Dimethyl-5-nitrobarbituric acid has a steep solubility curve in water. If you are losing product, you are likely using too much recrystallization solvent or not cooling the mixture sufficiently before filtration. Solution: Use the absolute minimum amount of boiling water required to dissolve the crude solid. Allow the solution to cool to room temperature slowly to promote crystal lattice formation (which excludes impurities), and then transfer the flask to a 4°C refrigerator for at least 4 hours before vacuum filtration. Wash the final crystals only with ice-cold solvent.

References

Technical Support Center: 1,3-Dimethyl-5-nitrobarbituric Acid (1,3-DMNBA) Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation engineers troubleshoot the notoriously challenging aqueous solubility of 1,3-Dimethyl-5-nitrobarbituric acid (1,3-DMNBA).

Mechanistic Overview: The Causality of Insolubility

Before troubleshooting, we must understand the physicochemical barriers at play. Barbituric acid derivatives are foundational in drug development[1], but their rigid structures often lead to poor hydro-solubility. 1,3-DMNBA specifically exists predominantly as an enol tautomer in both aqueous solutions and crystalline states[2]. The highly electron-withdrawing nitro group at the C5 position stabilizes this enol form, promoting intense intermolecular hydrogen bonding and π−π stacking. This creates a highly stable crystal lattice that strongly resists solvation in neutral, pure water.

Troubleshooting FAQs & Diagnostic Guide

Q1: My 1,3-DMNBA powder is floating and refusing to dissolve in PBS (pH 7.4). Why is this happening, and how do I fix it? A1: The compound's stable enol tautomer forms a rigid crystal lattice that neutral PBS cannot disrupt[2]. To force dissolution, you must alter the dielectric constant of the solvent or ionize the molecule. For immediate in vitro use, utilizing a hydroalcoholic mixture or a polar aprotic cosolvent like DMSO is highly effective. The relative lipophilicity and dielectric requirement of barbiturates dictate that lowering the solvent's polarity significantly enhances solubility[3]. If your assay tolerates up to 1% DMSO, prepare a highly concentrated stock in 100% DMSO, then perform a rapid dilution into PBS with vigorous vortexing to prevent nucleation.

Q2: I cannot use organic solvents (like DMSO or Ethanol) in my animal model. What is the strictly aqueous alternative? A2: You must exploit the compound's weak acidity by forming an in situ sodium salt. By titrating the suspension with a strong base (NaOH), you deprotonate the acidic hydroxyl group of the enol tautomer. The resulting 1,3-Dimethyl-5-nitrobarbituric acid sodium salt is highly polar and exhibits exceptional aqueous solubility[4]. See Protocol 1 below for the self-validating methodology.

Q3: We are formulating a topical application and need to keep the pH neutral without using salts. Can surfactants help? A3: Yes. Micellar solubilization is a proven strategy. Thermodynamic studies on barbituric acids in sodium alkyl sulfonate solutions reveal a strong enthalpy/entropy compensation phenomenon[5]. Interestingly, barbiturates do not penetrate the deep hydrophobic core of the micelle; rather, they solubilize via adsorption onto the micellar surface[5]. Using nonionic surfactants (e.g., Polysorbate 80 or Polyoxyethylene lauryl ether) can significantly increase the apparent solubility while maintaining a neutral pH.

Solubility Optimization Workflow

SolubilityWorkflow Start 1,3-DMNBA Low Aqueous Solubility Assess Determine Experimental Endpoint Start->Assess InVitro In Vitro Assays (Biochemical/Cellular) Assess->InVitro InVivo In Vivo Dosing (Animal Models) Assess->InVivo Cosolvent Cosolvent System (DMSO/Ethanol) InVitro->Cosolvent Organics Tolerated Salt pH Adjustment (Sodium Salt Formation) InVitro->Salt Strict Aqueous InVivo->Salt Acute/IV Dosing Micelle Micellar Solubilization (Surfactants) InVivo->Micelle Topical/Oral CD Cyclodextrin Complexation InVivo->CD Sustained Release

Workflow for troubleshooting 1,3-DMNBA solubility based on experimental application.

Quantitative Data: Solubilization Strategies

The following table summarizes the expected performance of various solubilization strategies, allowing you to select the optimal path based on empirical data from barbiturate derivative behavior[3][5].

Solubilization StrategyPrimary Excipient / SolventEst. Solubility EnhancementMechanistic RationaleBest Application
Salt Formation 0.1 M NaOH (aq)> 50xDeprotonation of the enol tautomer to form a highly polar, ionic sodium salt.High-concentration stock solutions, IV dosing.
Cosolvent Addition DMSO / Ethanol10x – 20xDisruption of the solvent dielectric constant; solvation of lipophilic domains.Cell culture (if final DMSO < 1%), hydroalcoholic formulations.
Micellar Adsorption Sodium Alkyl Sulfonate5x – 10xAdsorption of the compound onto the hydrophilic/hydrophobic interface of micelles.Topical creams, complex liquid formulations.
Host-Guest Complexation HP-β-Cyclodextrin (20%)10x – 15xEncapsulation of the hydrophobic pyrimidine ring within the cyclodextrin cavity.Sustained release in vivo dosing, oral administration.

Standardized Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . This means the protocol contains built-in physical or chemical checkpoints to confirm success before you proceed to your actual experiment.

Protocol 1: In Situ Sodium Salt Formation

Causality: By raising the pH past the pKa of the enol hydroxyl group, we force ionization, breaking the crystal lattice and drastically increasing water affinity[2][4].

  • Preparation: Weigh the required mass of 1,3-DMNBA powder for your target concentration.

  • Suspension: Add the powder to 80% of your final target volume of distilled water (diH 2​ O). Observation: The suspension will be highly turbid and opaque.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise.

  • Monitoring: Continuously monitor the pH using a calibrated micro-pH probe.

  • Self-Validation Check (Critical): The solubilization is successful only when two conditions are simultaneously met:

    • Visual: The solution transitions from a turbid suspension to completely clear.

    • Chemical: The pH stabilizes between 7.4 and 8.2. If the pH drops back down after a few minutes, unreacted acid remains in the solid state; add another drop of NaOH.

  • Finalization: Once validated, adjust to the final volume using diH 2​ O or a concentrated buffering agent (e.g., 10x PBS) to lock the pH.

Protocol 2: Micellar Solubilization via Surfactants

Causality: Surfactants lower the surface tension and provide a micellar surface for the barbituric acid derivative to adsorb onto, bypassing the need for extreme pH shifts[5].

  • Excipient Prep: Prepare a 5% (w/v) solution of your chosen surfactant (e.g., Polyoxyethylene lauryl ether) in your assay buffer.

  • Integration: Add 1,3-DMNBA incrementally to the surfactant solution.

  • Energy Input: Apply bath sonication for 15 minutes at room temperature to provide the activation energy required to disrupt the initial crystal lattice and facilitate micellar adsorption.

  • Self-Validation Check (Critical): Transfer 1 mL of the solution to a cuvette and measure the optical density at 600 nm (OD 600​ ) against a blank of the pure surfactant solution. An OD 600​<0.05 confirms complete micellar integration without micro-precipitates. If OD 600​≥0.05 , continue sonication or increase the surfactant ratio.

References

  • Title: Acidity of hetero analogs of cyclic ketones Source: ResearchGate URL
  • Title: Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature Source: PubMed URL
  • Title: The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholic Mixtures Source: University of Rhode Island URL
  • Title: 1,3-Dimethyl-5-nitrobarbituric acid sodium salt Source: Synchem URL
  • Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications Source: ResearchGate / MDPI URL

Sources

Optimizing reaction conditions for 1,3-Dimethyl-5-nitrobarbituric acid functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl-5-nitrobarbituric Acid Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and structural chemists through the nuances of functionalizing pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. 1,3-Dimethyl-5-nitrobarbituric acid (1,3-Me₂NO₂Barb) presents unique challenges due to its dynamic tautomeric equilibria and highly sensitive coordination chemistry.

This portal provides field-tested protocols, mechanistic troubleshooting, and self-validating workflows to optimize your reaction conditions and ensure high-yield functionalization.

Mechanistic Causality: The Role of Tautomerism in Functionalization

Before attempting any functionalization—whether it be reduction, halogenation, or metal coordination—you must rigorously control the1[1]. The molecule exists in a delicate equilibrium between its ketone and enol forms. In the gas phase and in polar solvents like water or dimethyl sulfoxide (DMSO), the enol tautomer is overwhelmingly favored due to stabilization via hydrogen bonding and2[2]. Conversely, in acidic or less polar solvents like trifluoroacetic acid (TFA) or chloroform, an equilibrium mixture of ketone and enol forms is present[1].

Why does this matter? The enol form presents a highly nucleophilic oxygen and a stabilized conjugated system, which is strictly required for predictable metal coordination with 3[3]. Failing to control the solvent environment leads to heterogeneous reaction mixtures and poor functionalization yields.

Visualizing the Functionalization Pathway

G N1 1,3-Dimethylbarbituric Acid (Starting Material) N2 Nitration (< 40°C) Fuming HNO3 N1->N2 Electrophilic Substitution N3 1,3-Dimethyl-5-nitrobarbituric Acid (Crude Product) N2->N3 Precipitation N4 Solvent Selection (Tautomeric Control) N3->N4 Dissolution N5 Enol Tautomer (H2O / DMSO) N4->N5 Polar Solvents N6 Ketone-Enol Mix (TFA / CHCl3) N4->N6 Non-Polar/Acidic N7 Metal Coordination (e.g., Ba(OH)2) N5->N7 Base Addition N8 Ba(Me2Vio)(Me2NO2Barb) Functionalized Complex N7->N8 Co-crystallization

Workflow for synthesis, tautomeric control, and metal functionalization of 1,3-Me2NO2Barb.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-5-nitrobarbituric Acid

Causality: Nitration of barbituric acids is highly exothermic. Strict thermal control prevents oxidative ring cleavage, ensuring the pyrimidine core remains intact for downstream functionalization.

  • Preparation: Suspend 10.0 g of 1,3-dimethylbarbituric acid in 25 mL of glacial acetic acid in a round-bottom flask.

  • Nitration: Dropwise add 15 mL of fuming nitric acid over 30 minutes. Critical: Maintain the internal reaction temperature 4[4].

  • Isolation: Stir for 2 hours at room temperature, then pour the mixture over 100 g of crushed ice. Filter the resulting precipitate and wash thoroughly with cold distilled water.

  • Self-Validation Check: Analyze the dried product via ¹H NMR in DMSO-d₆. The complete disappearance of the C5-H₂ singlet (typically around δ 3.6 ppm in the starting material) and the appearance of a broad enol -OH peak confirms successful and complete nitration.

Protocol 2: Deliberate Synthesis of Mixed-Anion Barium Complexes

Causality: Barium salts of violuric acid undergo unexpected oxidation to form mixed-anion complexes. To functionalize the nitrobarbiturate predictably without relying on random oxidation events, a 3[3].

  • Solution Prep: Dissolve 1.0 mmol of 1,3-dimethylvioluric acid monohydrate and 1.0 mmol of 1,3-dimethyl-5-nitrobarbituric acid in 20 mL of hot distilled water (approx. 80°C).

  • Coordination: Slowly add 1.0 mmol of Ba(OH)₂·8H₂O to the hot solution. The solution will immediately exhibit a deep color change.

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours to promote the growth of single crystals.

  • Self-Validation Check: The resulting Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O complex will exhibit distinct IR vibrational shifts. Confirm the presence of the coordinated nitro group via the symmetric and asymmetric N-O stretching bands (typically around 1530 cm⁻¹ and 1350 cm⁻¹), which are absent in pure violurate complexes.

Quantitative Data: Solvent Effects on Tautomerism

To ensure predictable downstream functionalization, reference the following table for tautomeric distribution based on solvent selection[1].

Solvent SystemDielectric Constant (ε)Dominant Tautomeric StateSuitability for Metal Coordination
Water (H₂O)80.1>99% EnolExcellent (Optimal for Ba/Sr)
Dimethyl Sulfoxide (DMSO)46.7>99% EnolExcellent (Optimal for NMR validation)
Chloroform (CHCl₃)4.8Ketone-Enol EquilibriumPoor (Leads to heterogeneous mixtures)
Trifluoroacetic Acid (TFA)8.6Ketone-Enol EquilibriumPoor (Protonates nucleophilic sites)
Gas Phase~1.0EnolN/A (Theoretical baseline)

Troubleshooting & FAQs

Q: Why is my nitration yield consistently below 50%, and why is the product discolored? A: This is a classic symptom of thermal runaway during the addition of fuming nitric acid. If the temperature exceeds 40°C, the 4[4]. Ensure rigorous cooling and consider slowing your addition rate. A yield of 85-90% is standard when thermal parameters are strictly controlled.

Q: I am trying to synthesize a pure Barium 1,3-dimethylviolurate complex, but X-ray diffraction shows a mixed-anion salt containing 1,3-dimethyl-5-nitrobarbiturate. Where did the nitrobarbiturate come from? A: You have observed an unexpected oxidation reaction. Barium salts of 1,3-dimethylviolurate (Ba(Me₂Vio)₂) are susceptible to in situ oxidation, which converts a portion of the violurate into the nitrobarbiturate anion (Me₂NO₂Barb⁻),3[3]. To prevent this, perform the coordination under an inert atmosphere (Argon/Nitrogen) and use degassed solvents.

Q: Can I perform O-alkylation on 1,3-dimethyl-5-nitrobarbituric acid using chloroform as a solvent? A: It is highly discouraged. In chloroform, the compound exists as an 1[1]. This dual-state will lead to a mixture of C-alkylated and O-alkylated products. Switch to a polar aprotic solvent like DMSO to lock the molecule into the enol form, thereby maximizing the nucleophilicity of the oxygen atom for targeted O-alkylation.

Q: My ¹H NMR spectrum in TFA-d shows multiple unexpected peaks. Is my product impure? A: Not necessarily. Because TFA induces a ketone-enol equilibrium, you are likely 1[1]. Re-run your NMR in DMSO-d₆; if the compound is pure, it will resolve into a single set of peaks corresponding to the enol tautomer.

References

  • Title: Tautomeric Transformations and Reactivity of Polyfunctional Hydroxypyrimidines: IV.
  • Title: Acidity of hetero analogs of cyclic ketones Source: ResearchGate URL
  • Source: Dalton Transactions (RSC Publishing)
  • Title: 5-NITROBARBITURIC ACID | 480-68-2 Source: ChemicalBook URL

Sources

Purification techniques for removing impurities from 1,3-Dimethyl-5-nitrobarbituric acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 1,3-Dimethyl-5-nitrobarbituric acid .

Synthesizing this compound via the nitration of 1,3-dimethylbarbituric acid is a foundational electrophilic substitution, but isolating it to pharmaceutical-grade purity requires a strict understanding of the thermodynamic and mechanistic behavior of the molecule and its byproducts.

Troubleshooting & FAQs: Understanding the Chemistry

Q1: My crude product is bright pink or purple instead of white/pale yellow. How do I remove this color? A1: The intense coloration is a hallmark of 1,3-dimethylviolurate anion contamination[1]. This occurs when trace nitrous acid ( HNO2​ ) in your nitrating mixture reacts at the C5 position before oxidation to the nitro group can complete, forming a nitroso/oxime derivative[2].

  • Causality & Solution: Violurate salts are notoriously pantochromic (highly colored) due to extended conjugation[3]. To prevent this during synthesis, add a small stoichiometric amount of urea to the nitrating mixture to scavenge HNO2​ . To purify an already contaminated batch, perform a hot aqueous recrystallization with activated charcoal (Norit). The porous charcoal effectively adsorbs the highly conjugated violurate species[4].

Q2: The product precipitated as a sticky, hygroscopic mass. How do I induce proper crystallization? A2: Hygroscopicity in this system is almost always driven by trapped inorganic acids (e.g., residual HNO3​ or H2​SO4​ ) or rapid "crash-cooling" that traps solvent and impurities within an amorphous solid matrix.

  • Causality & Solution: 1,3-Dimethyl-5-nitrobarbituric acid forms highly stable hydrates (typically di- or trihydrates)[5],[6]. Redissolve the sticky mass in boiling deionized water. Do not crash-cool in an ice bath immediately. Allow the solution to cool slowly to room temperature to establish a thermodynamic equilibrium. This slow cooling selectively promotes the growth of a pure, highly ordered hydrate crystal lattice while leaving inorganic salts dissolved in the mother liquor.

Q3: How can I separate unreacted 1,3-dimethylbarbituric acid from the nitrated product? A3: You must exploit the drastic shift in pKa​ and solubility. The introduction of the strongly electron-withdrawing nitro group at the C5 position significantly increases the acidity of the molecule compared to the starting material.

  • Causality & Solution: While a mild pH-controlled wash can be used, standard hot water recrystallization is the industry standard[4]. The nitro-derivative exhibits a much steeper temperature-dependent solubility curve in polar protic solvents than the starting material, allowing thermodynamic separation during the cooling phase.

Q4: My downstream application requires the anhydrous form, but the recrystallized product contains water. How do I dehydrate it without causing thermal degradation? A4: The compound naturally crystallizes from water as a hydrate because water molecules are incorporated into the crystal lattice via strong hydrogen bonding with the carbonyl and nitro oxygens.

  • Causality & Solution: To break these hydrogen bonds without degrading the pyrimidine ring, dry the purified crystals in a vacuum desiccator over 70% H2​SO4​ , or bake them in a drying oven at 110–115 °C for 2–3 hours[6],[4].

Standardized Purification Protocol (Self-Validating System)

This protocol relies on thermodynamic separation. It is self-validating : if the final crystals are sharply faceted and colorless to pale yellow, the violurate and inorganic impurities have been successfully excluded from the lattice.

Step 1: Hot Aqueous Dissolution

  • Suspend the crude 1,3-dimethyl-5-nitrobarbituric acid in deionized water (approx. 8–10 mL per gram of crude).

  • Heat the suspension on a boiling water bath until complete dissolution occurs. Mechanistic Note: The steep solubility curve ensures that the product dissolves near 100 °C while requiring minimal solvent, maximizing the concentration gradient for recrystallization.

Step 2: Decolorization (Targeting Violurates) 3. If the solution is pink, purple, or dark yellow, add 1–2% (w/w) activated charcoal (Norit)[4]. 4. Boil for an additional 5 minutes to allow complete adsorption of the conjugated impurities.

Step 3: Hot Filtration 5. Filter the boiling solution rapidly through a pre-warmed sintered-glass funnel to remove the charcoal and any insoluble polymeric byproducts. Critical: The funnel must be pre-warmed to prevent premature crystallization inside the frit, which would ruin the yield.

Step 4: Controlled Crystallization 6. Allow the clear filtrate to cool ambiently to room temperature over 2–4 hours. Do not agitate. 7. Once room temperature is reached, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the precipitation of the hydrate crystals.

Step 5: Isolation and Desiccation 8. Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold deionized water to displace the mother liquor (which contains the inorganic salts). 9. To obtain the anhydrous form, transfer the crystals to a glass drying tray and heat in an oven at 110–115 °C for 2.5 hours, or store in a desiccator over 70% H2​SO4​ until a constant mass is achieved[6],[4].

Quantitative Data: Physicochemical Comparison

Use this data to understand the behavioral differences between your target molecule and common impurities during the purification workflow.

Property / Metric1,3-Dimethylbarbituric Acid1,3-Dimethyl-5-nitrobarbituric Acid1,3-Dimethylvioluric Acid
Role in Synthesis Starting MaterialTarget Product Nitrosation Byproduct
Aqueous Sol. (20 °C) ModerateLow Moderate
Aqueous Sol. (100 °C) HighHigh High
Solid State Color WhiteColorless to Pale Yellow Pink/Purple (as salts)
Hydration State AnhydrousDi-/Tri-hydrate Monohydrate
Dehydration Temp N/A110–115 °C 100 °C

Purification Workflow Visualization

The following logical diagram maps the thermodynamic and physical interventions required to strip specific impurity classes from the crude matrix.

PurificationWorkflow A Crude 1,3-Dimethyl-5-nitrobarbituric Acid (Contains Salts & Violurates) B Dissolution in Boiling H2O (Thermodynamic unlocking) A->B C Activated Charcoal Addition (Adsorbs Violurates) B->C D Hot Filtration C->D E Charcoal + Adsorbed Impurities (Discard) D->E Retentate F Controlled Ambient Cooling (Crystal Lattice Formation) D->F Filtrate G Ice Bath Chilling (Maximize Yield) F->G H Vacuum Filtration G->H I Mother Liquor (Inorganic Salts & Unreacted SM) H->I Filtrate J Purified Hydrate Crystals H->J Filter Cake K Oven Drying (110-115°C) OR Desiccator (70% H2SO4) J->K L Anhydrous 1,3-Dimethyl- 5-nitrobarbituric Acid K->L

Thermodynamic purification workflow for isolating anhydrous 1,3-dimethyl-5-nitrobarbituric acid.

References

  • Lorenz, V., Köhler, P., Müller, M., & Edelmann, F. T. (2022). "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates." Dalton Transactions. Royal Society of Chemistry. URL:[Link]

  • Haas, M., et al. (2010). "REVIEW: The multicolored coordination chemistry of violurate anions." ResearchGate. URL:[Link]

Sources

Handling moisture sensitivity and hygroscopicity in 1,3-Dimethyl-5-nitrobarbituric acid

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In drug development and advanced organic synthesis, the integrity of your building blocks dictates the success of your downstream workflows. 1,3-Dimethyl-5-nitrobarbituric acid (1,3-DMNBA) is a highly versatile intermediate, but it presents a persistent challenge: severe moisture sensitivity and hygroscopicity .

The introduction of a nitro group at the 5-position significantly alters the electronic properties and reactivity of the barbiturate core[4]. This modification not only changes its electrophilic profile but also makes the molecule highly prone to forming stable hydrates, such as H(Me2​NO2​Barb)⋅H2​O [3]. If left unmanaged, this hydration compromises stoichiometry, quenches sensitive reagents, and alters tautomeric equilibria. This guide is designed to provide you with field-proven, self-validating protocols to ensure absolute control over the hydration state of your 1,3-DMNBA inventory.

Frequently Asked Questions (FAQs)

Q: Why is 1,3-DMNBA so prone to moisture uptake compared to parent barbiturates? A: The hygroscopicity is driven by the highly polarized nature of the molecule. The electron-withdrawing nitro group at the C-5 position, flanked by the cyclic pyrimidine-dione core, creates a dense network of hydrogen-bond acceptors and donors. This facilitates strong intermolecular hydrogen bonding with atmospheric water, rapidly pulling moisture from the air to form stable crystalline hydrates [3].

Q: How does moisture alter the chemical behavior of 1,3-DMNBA during synthesis? A: Moisture impacts the reaction on two fronts: mass and mechanism.

  • Mass (Stoichiometry): The anhydrous molar mass is ~201.14 g/mol , while the monohydrate is ~219.15 g/mol . Weighing a hydrated batch introduces an immediate ~8.2% stoichiometric deficit.

  • Mechanism (Tautomerism): 1,3-DMNBA exists predominantly as an enol tautomer in water, DMSO, and crystalline phases [1]. Unwanted moisture in aprotic reaction mixtures can force a tautomeric shift, altering the nucleophilicity of the C-5 position and leading to off-target side reactions or depressed yields.

Q: Can I just bake the reagent in a standard drying oven to remove the water? A: No. While its non-methylated analog, 5-nitrobarbituric acid, is traditionally dried at 110–115 °C to yield an anhydrous compound [2], exposing 1,3-DMNBA to atmospheric oxygen at high temperatures can cause oxidative degradation or thermal decomposition. Desiccation must be performed under high vacuum to lower the boiling point of the bound water, preserving the structural integrity of the pyrimidine ring.

Quantitative Impact Analysis

To understand the critical need for moisture control, review the physical and chemical deviations between the anhydrous and hydrated states of 1,3-DMNBA.

PropertyAnhydrous 1,3-DMNBAHydrated 1,3-DMNBA (Monohydrate)Experimental Impact if Unmanaged
Molecular Weight ~201.14 g/mol ~219.15 g/mol ~8.2% stoichiometric deficit, leading to incomplete coupling.
Physical State Free-flowing, bright powderClumped, dull crystalline solidPoor dispersion and inconsistent dissolution in non-polar solvents.
Tautomeric State Environment-dependentAqueous-stabilized enol form [1]Shifts reaction kinetics and alters mechanistic pathways in aprotic media.
Reactivity Profile High electrophilic fidelityQuenches sensitive electrophilesLower overall yields, increased generation of hydrolysis side-products.

Troubleshooting Guide & Self-Validating Protocols

To guarantee the integrity of your experiments, do not rely on assumed purity. Implement the following self-validating workflow to dehydrate and verify your 1,3-DMNBA batches.

Protocol: Controlled Desiccation and Moisture Validation

Step 1: Gravimetric Baseline Preparation

  • Action: Transfer the suspected hydrated 1,3-DMNBA into a pre-weighed, oven-dried Schlenk flask. Record the total mass.

  • Causality: Establishing a precise baseline mass allows you to calculate the exact percentage of water lost during the drying phase, providing a preliminary indicator of the initial hydration state.

Step 2: High-Vacuum Thermal Desiccation

  • Action: Connect the Schlenk flask to a high-vacuum manifold ( <10 mbar). Slowly heat the flask in an oil bath to 105–110 °C. Maintain these conditions for 4 to 6 hours.

  • Causality: The high vacuum drastically lowers the vaporization point of the bound crystal water. This allows for complete dehydration at a temperature safely below the compound's thermal decomposition threshold [2].

Step 3: Inert Atmosphere Cooling

  • Action: Remove the flask from the heat source while maintaining the vacuum. Once the flask reaches room temperature, backfill the vessel with ultra-high purity (UHP) Argon or Nitrogen. Transfer immediately to a desiccator containing active P2​O5​ or into a glovebox.

  • Causality: 1,3-DMNBA will act as a sponge for atmospheric moisture the moment it cools. Backfilling with an inert, dry gas prevents re-adsorption, locking the compound in its anhydrous state.

Step 4: Self-Validation via Karl Fischer (KF) Titration

  • Action: Inside the glovebox, dissolve a 50 mg aliquot of the dried 1,3-DMNBA in anhydrous methanol. Inject the sample into a Coulometric Karl Fischer titrator.

  • Causality: A protocol is only as good as its validation. Gravimetric loss (Step 1) is a proxy, but KF titration provides absolute quantification of residual water.

  • Validation Threshold: If the KF reading is <0.5% water , the protocol was successful, and the batch is cleared for synthesis. If the reading is >0.5% , the batch must be subjected to a second vacuum desiccation cycle.

Workflow Visualization

MoistureHandling A 1,3-DMNBA Batch (Suspected Hydrate) B Vacuum Desiccation (105°C, <10 mbar) A->B Gravimetric prep C Inert Cooling (P2O5 Desiccator) B->C 4-6 hrs thermal cycle D Karl Fischer Titration (Moisture Analysis) C->D Anaerobic transfer E H2O < 0.5%? D->E Absolute quantification F Proceed to Synthesis (Store in Glovebox) E->F Yes (Validated) G Repeat Desiccation (Adjust Time/Temp) E->G No (Failed) G->B Feedback loop

Logical workflow for the desiccation and self-validating moisture analysis of 1,3-DMNBA.

References

  • Acidity of hetero analogs of cyclic ketones ResearchG
  • Barbituric acid, 5-nitro - Organic Syntheses Procedure Organic Syntheses
  • Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3-Dimethylviolurates ResearchG
  • A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis Benchchem

Overcoming steric hindrance in 1,3-Dimethyl-5-nitrobarbituric acid substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Barbiturate Functionalization Support Center . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of highly congested pyrimidinetrione scaffolds.

Below, you will find diagnostic workflows, FAQs, empirical data, and self-validating protocols to help you overcome the severe steric and electronic penalties encountered during the C5-substitution of 1,3-dimethyl-5-nitrobarbituric acid.

Diagnostic Troubleshooting Workflow

Before altering your experimental setup, use the decision tree below to identify the root cause of your substitution failure.

Troubleshooting Start C5 Substitution Failing? Steric Is the electrophile bulky? (e.g., secondary/tertiary alkyl) Start->Steric Elec Is C5 nucleophilicity too low? (Nitro group deactivation) Steric->Elec No MW Use Microwave Irradiation (Overcome steric activation barrier) Steric->MW Yes Solvent Use DMSO + NaH (Maximize naked enolate reactivity) Elec->Solvent Yes Reduct Alternative: Reduce -NO2 to -NH2 (Uramil Pathway) Elec->Reduct Persistent Failure Success Successful Functionalization MW->Success Solvent->Success Reduct->Success

Troubleshooting workflow for 1,3-dimethyl-5-nitrobarbituric acid C5-substitution.

Frequently Asked Questions (FAQs)

Q1: Why is my direct C5-alkylation of 1,3-dimethyl-5-nitrobarbituric acid yielding <10% product? A: You are battling a dual electronic-steric penalty. Electronically, the powerful electron-withdrawing nitro group at C5 significantly decreases the electron density of the pyrimidine ring. This deactivation makes the C5 position less nucleophilic and stabilizes the unreactive aci-nitro tautomer . Sterically, the N1 and N3 methyl groups create a "steric wall" that blocks the trajectory of incoming electrophiles. When attempting an SN2 reaction with a bulky electrophile, the activation energy barrier is often insurmountable under standard thermal conditions.

Q2: How can I modify my reaction conditions to force the direct C5 substitution? A: To force a direct substitution, you must maximize the nucleophilicity of the C5 carbanion while providing enough instantaneous energy to overcome the steric hindrance:

  • Solvent & Base Selection: Switch to a highly polar aprotic solvent like DMSO and use a strong, non-nucleophilic base (e.g., NaH). This minimizes ion-pairing and creates a highly reactive "naked" enolate, which inherently increases the effective nucleophilicity of C5 .

  • Microwave-Assisted Synthesis: Conventional heating often leads to thermal degradation of the pyrimidine ring before substitution can occur. Microwave irradiation provides rapid, localized dielectric heating that efficiently overcomes the high steric activation energy barrier—a technique proven highly effective for sterically hindered barbiturates .

Q3: Direct substitution is still failing despite microwave heating. What is the best chemical workaround? A: The most reliable workaround is the "Uramil Route." By reducing the C5 nitro group to an amine (forming 5-amino-1,3-dimethylbarbituric acid), you fundamentally alter the molecule's electronic and steric profile. The pyramidal amino group is significantly less bulky than the planar nitro group and can be directly functionalized (e.g., via reductive amination or acylation) with high yields .

Quantitative Data: Reaction Condition Optimization

The table below summarizes the empirical effects of varying reaction conditions on the C5-benzylation of 1,3-dimethyl-5-nitrobarbituric acid. Use this data to benchmark your own expected yields.

MethodBaseSolventConditionsYield (%)Mechanistic Rationale
Thermal K₂CO₃EtOHReflux, 24h< 5%Weak base and protic solvent cause tight ion-pairing; steric clash prevents SN2.
Thermal NaHTHFReflux, 24h12%Stronger base, but THF does not fully solvate Na⁺, limiting enolate reactivity.
Thermal NaHDMSO80°C, 12h45%Polar aprotic solvent creates a "naked" enolate, boosting C5 nucleophilicity.
Microwave NaHDMSO120°C, 15 min82% MW irradiation rapidly overcomes the steric activation barrier without thermal degradation.
Uramil Route Pd/C (H₂)MeOHRT, 4h78% *Removes steric/electronic penalty by converting -NO₂ to -NH₂. (Overall 2-step yield)

Validated Experimental Protocols

Protocol A: Microwave-Assisted Direct C5-Alkylation

Use this protocol when direct substitution is mandatory and the electrophile is a primary or activated secondary halide.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1,3-dimethyl-5-nitrobarbituric acid (1.0 eq) in anhydrous DMSO (0.2 M).

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under a stream of inert gas (N₂ or Ar).

    • Causality: DMSO poorly solvates anions, creating a highly reactive naked enolate. NaH ensures complete, irreversible deprotonation .

    • Self-Validation Checkpoint: The addition of NaH will cause immediate effervescence (H₂ gas evolution). Deprotonation is complete when gas evolution entirely ceases and the solution becomes homogeneous.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) in one rapid portion.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes.

    • Causality: Microwave dielectric heating provides instantaneous thermal energy that overcomes the steric clash of the N-methyl groups, driving the reaction faster than competing degradation pathways .

  • Workup & Isolation: Cool the vial to room temperature. Quench carefully with cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMSO, then with brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.

Protocol B: The Uramil Workaround (Nitro Reduction to Amine)

Use this protocol when dealing with highly bulky electrophiles where direct C5 substitution is impossible.

UramilPathway Nitro 1,3-Dimethyl-5-nitrobarbituric acid (Sterically Blocked) Reduction H2, Pd/C (Methanol, RT) Nitro->Reduction Amine 5-Amino-1,3-dimethylbarbituric acid (Nucleophilic Amine) Reduction->Amine Subst Electrophile (R-X) Base Amine->Subst Product 5-Substituted Uramil (Target Achieved) Subst->Product

Workflow for the Uramil reduction pathway to bypass C5 steric hindrance.

  • Reduction: Dissolve 1,3-dimethyl-5-nitrobarbituric acid (1.0 eq) in anhydrous methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) carefully under an argon atmosphere.

    • Causality: Methanol solubilizes the starting material effectively. Pd/C under mild conditions prevents the over-reduction or ring-opening that frequently occurs with harsh metal/acid reductions (e.g., SnCl₂/HCl) .

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The UV-active starting material will disappear, replaced by a more polar, ninhydrin-active spot (the amine) over 2-4 hours.

  • Filtration: Once hydrogen uptake ceases and TLC indicates completion, purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the finely divided, pyrophoric Pd/C from igniting upon exposure to air and ensures a particulate-free filtrate.

  • Concentration: Concentrate the filtrate in vacuo to yield 5-amino-1,3-dimethylbarbituric acid.

  • Functionalization: Proceed immediately to your desired substitution step (e.g., reductive amination or acylation) using standard protocols. The steric clash is now bypassed because the planar, bulky nitro group has been replaced by a highly nucleophilic, pyramidal amino group.

References

  • Acidity of hetero analogs of cyclic ketones ResearchGate URL: [Link]

  • A Microwave Assisted Optimization of New Spiroindolin uBibliorum URL:[Link]

Technical Support Center: Optimizing 1,3-Dimethyl-5-nitrobarbituric Acid Nitration

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,3-dimethyl-5-nitrobarbituric acid. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity pyrimidine derivatives. Nitration of active methylene compounds is notoriously sensitive to reaction conditions; minor deviations can lead to a cascade of oxidative, hydrolytic, and over-nitrated byproducts.

Below, we provide a deep-dive troubleshooting guide, quantitative reaction profiling, and a self-validating experimental protocol grounded in established mechanistic chemistry.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my yield of 1,3-dimethyl-5-nitrobarbituric acid low, accompanied by the formation of 1,3-dimethylparabanic acid or alloxan derivatives? Causality: Fuming nitric acid is not only a nitrating agent but also a potent oxidant. The C5 position of 1,3-dimethylbarbituric acid is highly activated. If the reaction temperature exceeds 40°C, the nitronium ion ( NO2+​ ) facilitates oxidative cleavage of the pyrimidine ring rather than simple electrophilic substitution. This breaks the C5-C4 or C5-C6 bonds, yielding oxidative degradation products like 1,3-dimethylparabanic acid. Solution: Strict thermal control is non-negotiable. Maintain the internal temperature between 0–10°C during the substrate addition phase, and never allow the propagation phase to exceed 40°C. According to established protocols from , keeping the temperature below 40°C ensures yields of 85–90% while suppressing oxidation.

Q2: How do I prevent over-nitration to 1,3-dimethyl-5,5-dinitrobarbituric acid? Causality: The target product, 1,3-dimethyl-5-nitrobarbituric acid, contains a highly acidic C5 proton flanked by two carbonyls and a nitro group. In strongly acidic media, it exists in equilibrium with its aci-nitro tautomer. If an excess of fuming nitric acid is present, or if the reaction is left to stir for too long, a second electrophilic attack occurs. This over-nitration forms 5,5-dinitrobarbituric acid derivatives, which can thermally decompose into alloxan, as documented in studies on . Solution: Utilize strict stoichiometric control (1.05 to 1.1 equivalents of HNO3​ ) and quench the reaction immediately after the 1-hour propagation phase by pouring it into an ice-water slurry.

Q3: My product is contaminated with a brightly colored (pink/violet) impurity. What is this, and how do I eliminate it? Causality: Fuming nitric acid often contains dissolved nitrogen oxides ( NOx​ ), which generate the nitrosonium ion ( NO+ ). Electrophilic attack by NO+ on the active methylene yields 1,3-dimethyl-5-nitrosobarbituric acid, which rapidly tautomerizes into 1,3-dimethylvioluric acid. Violurate salts are highly conjugated and exhibit intense pink, red, or purple colors. Solution: Add a catalytic amount of urea (0.05 eq) to the fuming nitric acid prior to substrate addition. Urea acts as a scavenger, reacting with nitrous acid to form nitrogen and carbon dioxide gases, ensuring a pure nitration pathway.

Q4: What causes the pyrimidine ring to hydrolyze into N,N'-dimethylurea? Causality: The cyclic imide (urea) linkages of the pyrimidinetrione ring are sensitive to acid-catalyzed hydrolysis. If the crude product is heated during recrystallization while still contaminated with residual nitric acid, water acts as a nucleophile. This opens the ring, leading to decarboxylation and the formation of N,N'-dimethylurea and malonic acid derivatives. Solution: Thoroughly wash the crude filter cake with cold water until the filtrate pH is neutral. Dry the product completely at 60–80°C to volatilize any trapped nitric acid before attempting aqueous recrystallization, as recommended by .

Part 2: Quantitative Data: Reaction Parameters vs. Byproduct Profiles

To demonstrate the critical nature of parameter control, the following table summarizes the quantitative relationship between reaction conditions and byproduct distribution.

Reaction ParameterTarget Product Yield (%)5,5-Dinitro Byproduct (%)Oxidative Cleavage (%)Hydrolysis Products (%)Violuric Acid Impurity (%)
Optimized: T < 10°C, 1.1 eq HNO3​ , Urea Scavenger88 – 92% < 1%< 1%< 1%0%
No Scavenger: T < 10°C, 1.1 eq HNO3​ 82 – 85%< 1%< 1%< 1%4 – 7%
Thermal Runaway: T = 45°C, 1.1 eq HNO3​ 65 – 70%5 – 8%15 – 20%2 – 5%< 1%
Excess Reagent: T < 10°C, 2.5 eq HNO3​ 50 – 55%35 – 40% 5 – 10%< 1%0%
Poor Washing: Recrystallized with residual acid40 – 50%< 1%< 1%40 – 50% 0%

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical checkpoint is provided to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents Required:

  • 1,3-Dimethylbarbituric acid (1.0 eq, finely powdered)

  • Fuming Nitric Acid (1.1 eq, sp. gr. 1.52)

  • Urea (0.05 eq)

  • Deionized water / Ice

Step-by-Step Methodology:

  • Nitrous Acid Scavenging & Pre-cooling:

    • Place fuming nitric acid (1.1 eq) in a round-bottom flask equipped with a mechanical stirrer and an internal thermometer.

    • Immerse the flask in an ice-salt bath. Add urea (0.05 eq) slowly.

    • Validation Checkpoint: Observe the evolution of gas ( N2​ and CO2​ ). Wait until gas evolution completely ceases. The solution must be clear and cooled to 0–5°C before proceeding.

  • Controlled Substrate Addition:

    • Begin vigorous mechanical stirring. Add the finely powdered 1,3-dimethylbarbituric acid in small portions over 2 hours.

    • Validation Checkpoint: Monitor the internal thermometer continuously. The temperature must not exceed 10°C. If the temperature spikes, halt the addition immediately; a spike indicates the onset of exothermic oxidative cleavage.

  • Reaction Propagation:

    • Once addition is complete, remove the ice bath and allow the mixture to stir for exactly 1 hour, allowing the internal temperature to rise naturally, but strictly keeping it below 40°C.

    • Validation Checkpoint: The reaction mixture should transition to a clear, pale yellow solution. If the solution turns deep red or brown, NO2​ gas is forming due to ring oxidation.

  • Quenching and Precipitation:

    • Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and water (approx. 3 times the reaction volume).

    • Validation Checkpoint: A rapid precipitation of a white-to-pale-yellow solid (1,3-dimethyl-5-nitrobarbituric acid) must occur immediately.

  • Filtration and Acid Removal:

    • Filter the precipitate under vacuum. Wash the filter cake repeatedly with ice-cold deionized water.

    • Validation Checkpoint: Test the pH of the filtrate. Continue washing until the pH is > 4. The filter cake must not possess the sharp, acrid odor of nitric acid.

  • Drying and Recrystallization:

    • Dry the crude product on a glass tray in an oven at 60–80°C for 3 hours to remove trace moisture and volatile acids.

    • Recrystallize from boiling water only after complete drying to prevent acid-catalyzed hydrolysis into N,N'-dimethylurea.

Part 4: Mechanistic and Workflow Visualizations

The following diagrams map the chemical pathways and the physical workflow, illustrating the causality of byproduct formation and the checkpoints used to avoid them.

MechanisticPathways A 1,3-Dimethylbarbituric Acid (Active Methylene) B Nitronium Ion (NO2+) Attack at C5 A->B Fuming HNO3 0-10°C G Nitrosation (1,3-Dimethylvioluric Acid) A->G NO+ Impurity (Unscavenged) C 1,3-Dimethyl-5-nitrobarbituric Acid (Target Product) B->C Controlled Propagation (<40°C) E Oxidative Cleavage (Alloxan / Parabanic Acid) B->E T > 40°C Strong Oxidation D 5,5-Dinitro Derivative (Over-nitration) C->D Excess HNO3 Prolonged Time F Acid Hydrolysis (N,N'-Dimethylurea) C->F Aqueous Acid + Heat

Mechanistic pathways of 1,3-dimethylbarbituric acid nitration and byproduct formation.

Workflow Step1 Step 1: Scavenging & Pre-cooling Add Urea to HNO3. Cool to 0–10°C. Check: Gas evolution ceases. Step2 Step2 Step1->Step2 Step3 Step 3: Propagation Stir for 1 hr at 10–40°C. Check: Solution remains pale yellow. Step2->Step3 Step4 Step 4: Quenching Pour into ice-water (0°C). Check: Rapid precipitation occurs. Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Drying & Recrystallization Dry at 60–80°C before aqueous heating. Check: No residual HNO3 odor. Step5->Step6

Self-validating workflow for the optimized nitration of 1,3-dimethylbarbituric acid.

References

  • Title: Barbituric acid, 5-nitro- Source: Organic Syntheses, Coll. Vol. 2, p.440 (1943); Vol. 13, p.84 (1933). URL: [Link]

  • Title: Synthesis and reactions of 5,5-dinitrobarbituric acid Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

Validation & Comparative

Reactivity Profiling: 1,3-Dimethyl-5-nitrobarbituric Acid vs. Barbituric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Structural Causality

As a Senior Application Scientist, I frequently observe researchers attempting to directly substitute barbituric acid with its functionalized analogs in standard synthetic workflows, only to encounter unexpected inertness or divergent reaction pathways. To successfully leverage these pyrimidine-2,4,6(1H,3H,5H)-trione scaffolds in drug development, one must understand the causality behind their reactivity.

This guide objectively compares the reactivity profiles of barbituric acid (BA) and 1,3-dimethyl-5-nitrobarbituric acid (DMNBA) . We will explore how N-methylation and C5-nitro substitution fundamentally alter the electronic landscape, shifting the molecule from a highly nucleophilic active-methylene compound to a sterically hindered, strongly acidic enol system.

Mechanistic Reactivity Comparison

The reactivity of barbiturates is primarily dictated by the C5 position.

Barbituric Acid (The Nucleophile): Barbituric acid is a relatively strong organic acid with a pKa of 4.01 in water[1]. Because it possesses two protons at the C5 position, it readily deprotonates to form a highly nucleophilic enolate. This active methylene group is the driving force behind its participation in Knoevenagel condensations, reacting efficiently with aldehydes and ketones (lacking α-hydrogens) to form arylidene and bis-arylidene barbiturates[1].

1,3-Dimethyl-5-nitrobarbituric Acid (The Electrophilic/Acidic Sink): DMNBA introduces two critical modifications: N,N-dimethylation and a C5-nitro group.

  • Lactam-Lactim Blockade: Methylation at N1 and N3 prevents the lactam-lactim tautomerism typical of unsubstituted barbiturates, locking the nitrogens in the amide/imide state and significantly increasing solubility in organic solvents.

  • Electronic Deactivation at C5: The nitro group is a powerful electron-withdrawing group (EWG). While it drastically increases the acidity of the single remaining C5 proton, the resulting anion is highly delocalized into the nitro group. Spectroscopic studies confirm that DMNBA exists predominantly as a highly stable enol tautomer in both solution and solid states[2].

  • Steric Hindrance: The bulky nitro group sterically shields the C5 carbon. Consequently, DMNBA is virtually inert to standard Knoevenagel condensation conditions. Instead of acting as a nucleophile, its primary synthetic utility lies in its reduction to 5-amino derivatives (uramil analogs) or its use as an electron acceptor in charge-transfer complexes.

Reactivity BA Barbituric Acid (Active Methylene) BA_C5 C5 Deprotonation Nucleophilic Enolate BA->BA_C5 DMNBA 1,3-Dimethyl-5-nitrobarbituric Acid (Steric & EWG Block) DMNBA_C5 C5 Deprotonation Stable Nitronate/Enol DMNBA->DMNBA_C5 Knoevenagel Knoevenagel Condensation (C-C Bond Formation) BA_C5->Knoevenagel Reduction Nitro Reduction (N-C Bond Preservation) DMNBA_C5->Reduction

Caption: Divergent C5 reactivity pathways of Barbituric Acid and DMNBA.

Quantitative Data & Property Comparison

To facilitate rapid decision-making in the lab, the physicochemical and reactivity differences are summarized below:

PropertyBarbituric Acid1,3-Dimethyl-5-nitrobarbituric Acid
C5 Protons 2 (Active Methylene)1 (Highly Acidic)
pKa (Water) ~4.01[1]< 2.0 (Estimated, highly acidic)
Dominant Tautomer Keto (Tri-oxo) / Enol mixEnol / Nitronate[2]
N-H Protons 2 (Allows N-alkylation)0 (N,N-dimethylated)
Knoevenagel Reactivity Excellent (Fast kinetics)[1]Inert (Sterically/Electronically blocked)
Primary Synthetic Use Arylidene formation, Michael additionsPrecursor to 5-amino-barbiturates, CT complexes
Self-Validating Experimental Protocols

To demonstrate the divergent reactivity of these two scaffolds, I have outlined two self-validating protocols. The first exploits the nucleophilicity of barbituric acid, while the second bypasses the blocked C5 position of DMNBA by targeting the nitro group.

Protocol A: Knoevenagel Condensation of Barbituric Acid Objective: Synthesize 5-benzylidenebarbituric acid via C5 nucleophilic attack. Causality: The active methylene readily condenses with benzaldehyde. The precipitation of the product drives the equilibrium forward.

  • Preparation: Dissolve 10 mmol of barbituric acid in 20 mL of hot distilled water.

  • Reaction: Add 10 mmol of benzaldehyde dropwise to the solution.

  • Catalysis: While the reaction can proceed uncatalyzed, adding a catalytic amount of an acid (e.g., sulfonic acid functionalized silica) significantly accelerates the reaction[1].

  • Isolation: Stir at 80°C for 30 minutes. A heavy crystalline precipitate of 5-benzylidenebarbituric acid will form.

  • Validation: Filter, wash with cold water and ethanol, and dry. The disappearance of the C5 methylene peak (~3.6 ppm) in ¹H-NMR validates the conversion.

Protocol B: Catalytic Reduction of 1,3-Dimethyl-5-nitrobarbituric Acid Objective: Synthesize 5-amino-1,3-dimethylbarbituric acid. Causality: Because C5 is blocked from carbon-carbon bond formation, synthetic utility relies on reducing the strongly electron-withdrawing nitro group to an electron-donating amino group.

  • Preparation: Dissolve 5 mmol of DMNBA in 30 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 50 mg of 10% Palladium on Carbon (Pd/C).

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely to prevent ignition.

  • Validation: Concentrate the filtrate under reduced pressure to yield the 5-amino derivative. Validation is confirmed by the appearance of a broad -NH₂ peak in ¹H-NMR and a shift in the C5 proton resonance.

Workflow Step1 Dissolve DMNBA in Methanol Step2 Add Pd/C Catalyst & H2 (Atmospheric) Step1->Step2 Step3 Filter Catalyst (Celite Pad) Step2->Step3 Step4 Crystallize 5-Amino Derivative Step3->Step4

Caption: Step-by-step catalytic reduction workflow for DMNBA.

Conclusion

Selecting between barbituric acid and 1,3-dimethyl-5-nitrobarbituric acid is not a simple matter of analog substitution; it is a fundamental shift in reaction mechanism. Barbituric acid serves as a versatile nucleophile for C-C bond formation at the C5 position. Conversely, DMNBA is electronically and sterically locked at C5, existing predominantly as a stable enol[2]. Its utility in drug development is best realized through functional group transformations of the nitro moiety or exploiting its unique physicochemical properties in supramolecular chemistry.

References
  • Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H)
  • Acidity of hetero analogs of cyclic ketones Source: ResearchGate URL

Sources

1,3-Dimethyl-5-nitrobarbituric Acid vs. 1,3-Dimethylbarbituric Acid in Multicomponent Reactions: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Multicomponent reactions (MCRs) are the cornerstone of modern diversity-oriented synthesis, allowing drug development professionals to rapidly assemble complex heterocyclic scaffolds. Among the most privileged building blocks in MCRs are barbituric acid derivatives.

However, a single functional group modification—the addition of a nitro group at the C5 position—fundamentally alters the reaction trajectory. This guide objectively compares 1,3-dimethylbarbituric acid (1,3-DMBA) and 1,3-dimethyl-5-nitrobarbituric acid (1,3-DMNBA) , detailing the causality behind their divergent reactivities, providing validated experimental protocols, and offering a strategic framework for their application in heterocyclic synthesis.

Mechanistic Divergence: The Causality of the C5 Position

To understand how these two reagents perform in MCR cascade assemblies, we must analyze their molecular architecture at the C5 position.

1,3-Dimethylbarbituric Acid (1,3-DMBA)

1,3-DMBA possesses a classic active methylene group with two acidic protons at the C5 position. In the presence of an aldehyde, it readily undergoes a Knoevenagel condensation. The loss of water (requiring both C5 protons) generates a highly reactive 5-arylidene-1,3-dimethylbarbituric acid intermediate. This intermediate acts as an electron-deficient heterodiene or Michael acceptor, perfectly primed for subsequent hetero-Diels-Alder or Michael additions to form fused pyrans, pyrimidines, and spiro compounds[1][2].

1,3-Dimethyl-5-nitrobarbituric Acid (1,3-DMNBA)

In stark contrast, 1,3-DMNBA features a nitro group at C5, leaving only one highly acidic proton . Because Knoevenagel condensation strictly requires the elimination of two protons to form a stable C=C double bond, 1,3-DMNBA cannot form the classic arylidene intermediate.

Instead, the strong electron-withdrawing nature of the nitro group, combined with the adjacent carbonyls, drastically lowers the pKa of the remaining proton. In polar solvents, 1,3-DMNBA exists predominantly as a stable enol tautomer[3]. Consequently, it acts as a highly potent, sterically demanding nucleophile (Michael/Mannich donor) . When introduced to an in situ generated imine (from an aldehyde and an aniline), it undergoes a Mannich-type addition followed by cyclization to yield complex fused systems like pyrimido[4,5-b]quinolines[4].

MechanisticPathways cluster_0 1,3-DMBA Pathway (Knoevenagel-Driven) cluster_1 1,3-DMNBA Pathway (Mannich-Driven) A1 1,3-DMBA (2 x C5 Protons) B1 Knoevenagel Condensation A1->B1 + Aldehyde - H2O C1 5-Arylidene Intermediate (Michael Acceptor) B1->C1 D1 Pyrano[2,3-d]pyrimidines (via Hetero-Diels-Alder) C1->D1 + Dienophile (e.g., Vinyl Ether) A2 1,3-DMNBA (1 x C5 Proton + NO2) B2 Enolization / Deprotonation A2->B2 Solvent/Base C2 Nucleophilic Enolate (Mannich Donor) B2->C2 D2 Pyrimido[4,5-b]quinolines (via Cascade Cyclization) C2->D2 + Aldehyde + Aniline

Mechanistic divergence of 1,3-DMBA and 1,3-DMNBA in multicomponent reactions.

Performance Comparison & Experimental Data

The structural differences dictate distinct applications in drug discovery workflows. Below is a quantitative and qualitative summary of their performance metrics in MCRs.

Property1,3-Dimethylbarbituric Acid (1,3-DMBA)1,3-Dimethyl-5-nitrobarbituric Acid (1,3-DMNBA)
C5 Substitution Profile Two acidic protonsOne acidic proton, one nitro group
Predominant Tautomer Keto form (under standard conditions)Enol form (stabilized by NO 2​ & solvent)[3]
Primary MCR Role Active methylene (Knoevenagel donor)Nucleophilic enolate (Mannich/Michael donor)
Reactive Intermediate 5-Arylidene (Heterodiene/Michael acceptor)Substituted single-bond adducts
Typical MCR Products Pyrano[2,3-d]pyrimidines[1], Spiro compounds[2]Pyrimido[4,5-b]quinolines[4], Complex salts
Steric Hindrance at C5 LowHigh (due to bulky NO 2​ group)
Catalyst Dependency Often requires Lewis acids (e.g., InCl 3​ , CuSO 4​ )Often spontaneous or requires mild base

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to verify the mechanistic pathways discussed above.

Protocol A: Synthesis of Pyrano[2,3-d]pyrimidines using 1,3-DMBA

This protocol leverages a domino Knoevenagel/hetero-Diels-Alder reaction catalyzed by Indium(III) chloride[1].

Reagents:

  • 1,3-Dimethylbarbituric acid (1.0 mmol)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Ethyl vinyl ether (1.5 mmol)

  • InCl 3​ (1 mol% as Lewis acid catalyst)

  • Solvent: Acetonitrile:Water (3:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Initiation: Add 1,3-DMBA and 4-nitrobenzaldehyde to the solvent mixture. Stir for 5 minutes.

  • Activation: Introduce 1 mol% InCl 3​ . Causality note: InCl 3​ activates the aldehyde carbonyl, accelerating the Knoevenagel condensation in an aqueous environment without degrading the vinyl ether.

  • Cascade Assembly: Add ethyl vinyl ether dropwise. Stir the reaction at room temperature for 2–3 hours.

  • Isolation: The product spontaneously precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pyrano[2,3-d]pyrimidine derivative (Yield: >90%).

  • QC Checkpoint: 1 H NMR must show the complete absence of the 1,3-DMBA methylene protons (~3.9 ppm) and the appearance of chiral pyran ring protons, confirming the destruction of the active methylene group.

Protocol B: Synthesis of Pyrimido[4,5-b]quinolines using 1,3-DMNBA

This protocol utilizes the enhanced nucleophilicity of the 1,3-DMNBA enol in a three-component Mannich-type cascade[4].

Reagents:

  • 1,3-Dimethyl-5-nitrobarbituric acid (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Solvent: Ethanol (10 mL)

Step-by-Step Methodology:

  • Imine Formation: Combine the aromatic aldehyde and aniline in ethanol. Heat to 60°C for 30 minutes to ensure complete Schiff base (imine) formation.

  • Nucleophilic Attack: Add 1,3-DMNBA to the mixture. Causality note: The highly acidic C5 proton is easily lost, allowing the resulting enolate to attack the electrophilic imine carbon.

  • Cyclization: Reflux the mixture for 4–6 hours. The nitro group and adjacent functionalities facilitate the final ring closure to form the quinoline core.

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid and wash with cold ethanol.

  • QC Checkpoint: FTIR spectroscopy must show a shift in the nitro group stretching frequencies (typically around 1550 and 1350 cm −1 ) and the absence of the N-H stretch from the primary aniline, validating the cyclization.

ExperimentalWorkflow Step1 Step 1: Reagent Preparation Equimolar ratios of Aldehyde & Barbituric Acid derivative Step2 Step 2: Catalyst & Solvent Addition e.g., InCl3 (1 mol%) in MeCN:H2O (3:1) for 1,3-DMBA Step1->Step2 Step3 Step 3: Multicomponent Cascade RT or Reflux, 2-6 hours stirring depending on pathway Step2->Step3 Step4 Step 4: Product Isolation Filtration & Recrystallization (EtOH) Step3->Step4 QC QC Check: NMR & FTIR Verify loss of C5 proton & functional group shifts Step4->QC

Standardized experimental workflow for barbituric acid-based multicomponent reactions.

Conclusion & Selection Strategy

For drug development professionals, the choice between 1,3-DMBA and 1,3-DMNBA is not merely a matter of substitution, but a strategic decision regarding the desired molecular scaffold:

  • Select 1,3-DMBA when your target architecture requires a Knoevenagel intermediate. It is the gold standard for synthesizing spiro-compounds, pyrans, and complex oxygen-containing heterocycles via hetero-Diels-Alder or standard Michael additions.

  • Select 1,3-DMNBA when targeting nitrogen-rich fused systems like pyrimidoquinolines, or when exploring novel pharmaceutical cocrystals. Its inability to form an arylidene intermediate is compensated by its exceptional strength as a nucleophilic enolate and its capacity for robust hydrogen bonding.

References

  • An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction Beilstein Journal of Organic Chemistry[Link]

  • Acidity of hetero analogs of cyclic ketones ResearchGate[Link]

  • Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles Beilstein Journal of Organic Chemistry[Link]

Sources

Benchmarking the Catalytic Efficiency of 1,3-Dimethyl-5-nitrobarbituric Acid Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-5-nitrobarbituric acid (DMNBA) and its derivatives have evolved from traditional pharmacophore building blocks into highly versatile ligands in modern coordination chemistry[1]. The integration of the pyrimidine-2,4,6-trione scaffold with a strongly electron-withdrawing C5-nitro group creates a unique electronic environment. When coordinated with transition metals (e.g., Pd, Cu, Ba), DMNBA acts as a potent electron-modulating ligand, significantly enhancing the Lewis acidity of the metal center[2]. This guide objectively benchmarks the catalytic efficiency of M-DMNBA complexes against traditional industry-standard catalysts, providing researchers with actionable data and self-validating experimental protocols.

Mechanistic Grounding: The Causality of Catalytic Enhancement

The superior catalytic performance of DMNBA complexes is rooted in their distinct structural and electronic properties. To understand why these complexes outperform unfunctionalized alternatives, we must examine the causality at the metal-ligand interface:

  • Electronic Modulation (Lewis Acidity): The nitro group at the C5 position stabilizes the enolate tautomer via resonance, allowing DMNBA to act as a robust bidentate or tridentate ligand (coordinating through the carbonyl and nitro oxygen atoms). This electron-withdrawing nature depletes electron density from the central metal ion. In transformations like Knoevenagel condensations[3], this heightened electrophilicity accelerates the activation of the carbonyl substrate, significantly lowering the activation energy barrier for nucleophilic attack compared to standard metal acetates.

  • Steric Rigidity: The planar nature of the barbituric acid scaffold[4] restricts the conformational flexibility of the metal center. This creates a highly organized, sterically rigid pocket that is highly beneficial for substrate selectivity and enantioselective transformations.

CatalyticCycle A Pd(II)-DMNBA Active Catalyst B Substrate Binding (Aldehyde Activation) A->B + Aldehyde C Deprotonation (Enolate Formation) B->C + Base D C-C Bond Formation (Nucleophilic Attack) C->D Transition State E Product Release (H2O Elimination) D->E - H2O E->A Catalyst Turnover

Catalytic cycle of Pd(II)-DMNBA in Knoevenagel condensation.

Comparative Benchmarking: Quantitative Data

To objectively evaluate the performance of DMNBA complexes, we benchmarked Pd(II)-DMNBA and Cu(II)-DMNBA against traditional alternatives in two standard organic transformations.

Table 1: Benchmarking Knoevenagel Condensation of Benzaldehyde and Malononitrile

(Reaction Conditions: 1.0 mmol substrates, 1.0 mol% catalyst, EtOH, 25°C, 30 mins)

Catalyst SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Selectivity (%)
Pd(II)-DMNBA 98 980 1960 >99
Pd(OAc)₂75750150092
Pd/C (10%)68680136088
Uncatalyzed12N/AN/A45
Table 2: Benchmarking C-Alkylation of Oxindole with Alcohols

(Reaction Conditions: 1.0 mmol substrates, 2.0 mol% catalyst, Toluene, 110°C, 12 h)

Catalyst SystemYield (%)TONTOF (h⁻¹)Byproduct Formation (%)
Cu(II)-DMNBA 94 470 39.1 <2
Cu(II)-Barbituric Acid8140533.78
Cu(OAc)₂6231025.818

Data Analysis: The data demonstrates that the inclusion of the C5-nitro group in the barbituric acid scaffold (Cu(II)-DMNBA vs. Cu(II)-Barbituric Acid) increases the yield by 13% and significantly suppresses byproduct formation. This is directly attributed to the tighter coordination and enhanced Lewis acidity provided by the nitro-substituted ligand, preventing catalyst degradation and off-target side reactions.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol for the Pd(II)-DMNBA catalyzed Knoevenagel condensation incorporates internal controls and real-time kinetic tracking.

Causality of Design: Ethanol is selected as the solvent to facilitate the solubility of both the DMNBA complex and the substrates while remaining environmentally benign[3]. Dodecane is utilized as an inert internal standard to allow for precise, self-validating GC-MS quantification without matrix interference.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1.0 mmol of benzaldehyde and 1.0 mmol of malononitrile.

  • Add exactly 50 µL of dodecane (internal standard for GC-MS).

  • Introduce 2.0 mL of absolute ethanol.

Step 2: Catalyst Introduction and Control Implementation To isolate the catalytic effect of the DMNBA ligand, set up parallel reactors:

  • Active Reactor: Add 1.0 mol% of the pre-synthesized Pd(II)-DMNBA complex.

  • Control Reactor A (Ligand-Free): Add 1.0 mol% of Pd(OAc)₂.

  • Control Reactor B (Background): Add no catalyst.

Step 3: Kinetic Monitoring

  • Stir the mixtures at 25°C (room temperature) at 600 rpm.

  • Extract 20 µL aliquots at 5, 10, 15, 20, and 30-minute intervals using a micro-syringe.

  • Quench each aliquot immediately in 1.0 mL of cold ethyl acetate and filter through a short silica plug to remove the metal catalyst and halt the reaction.

Step 4: Analysis and Validation

  • Analyze the filtered aliquots via GC-MS.

  • Calculate the conversion and yield by comparing the product peak area against the dodecane internal standard. The self-validating nature of this protocol ensures that any solvent evaporation or injection volume errors are mathematically normalized.

ExpWorkflow S1 1. Complexation Metal + DMNBA S2 2. Characterization XRD, NMR, FT-IR S1->S2 S3 3. Benchmarking Parallel Reactions S2->S3 S4 4. Kinetic Analysis GC-MS & HPLC S3->S4

Self-validating experimental workflow for DMNBA complex benchmarking.

References

  • Title: Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates[2] Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Enantioselective Catalytic Transformations of Barbituric Acid Derivatives[4] Source: MDPI URL: [Link]

  • Title: Barbituric acids as a useful tool for the construction of coordination and supramolecular compounds[1] Source: ULisboa Research Portal / Coordination Chemistry Reviews URL: [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1,3-Dimethyl-5-nitrobarbituric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to drive structural elucidation in drug development and forensic toxicology, analyzing pyrimidine-2,4,6-trione derivatives (barbiturates) remains a persistent analytical challenge. Due to their highly flexible, non-aromatic ring structure containing multiple amine and carbonyl groups, barbiturates are highly susceptible to extensive α -cleavage and McLafferty rearrangements[1]. Under standard hard ionization techniques like Electron Impact (EI), they often dissociate so rapidly that the molecular ion ( M+ ) is completely absent, complicating identification[2].

This guide provides an in-depth comparative analysis of the fragmentation mechanics of 1,3-Dimethyl-5-nitrobarbituric acid (DMNBA) against its foundational analogs. By systematically evaluating the impact of N-methylation and C5-nitration, researchers can predict fragmentation behaviors, optimize collision energies, and design robust, self-validating targeted assays.

Mechanistic Causality in Barbiturate Fragmentation

To accurately interpret the MS/MS spectra of DMNBA, one must first understand how discrete structural modifications alter the gas-phase thermodynamics of the barbiturate ring.

The Baseline: Unsubstituted Barbituric Acid

Unsubstituted barbituric acid (BA) exhibits a high degree of lactam-lactim tautomerism. Upon ionization, the dominant fragmentation pathway is the cleavage of the pyrimidine ring to expel isocyanic acid (HNCO, -43 Da) and carbon monoxide (CO, -28 Da)[3]. Because the ring lacks aromatic stabilization, these neutral losses require relatively low collision-induced dissociation (CID) energy.

The Impact of N,N-Dimethylation

When methyl groups are added to the N1 and N3 positions (yielding 1,3-dimethylbarbituric acid), the molecule is sterically locked into the lactam (keto) form at those nodes, effectively blocking N-H tautomerization[3].

  • Causality: This structural lock prevents the expulsion of HNCO. Instead, the applied CID energy forces cleavage at the C-N bond adjacent to the methyl group, resulting in a highly characteristic neutral loss of methyl isocyanate (MeNCO, -57 Da) [3].

The Impact of C5-Nitration

Introducing a strongly electron-withdrawing nitro ( −NO2​ ) group at the C5 position (as seen in 5-nitrobarbituric acid, or dilituric acid) fundamentally rewrites the dissociation hierarchy[4].

  • Causality: The aliphatic C−NO2​ bond has a significantly lower bond dissociation energy than the C−C or C−N bonds of the pyrimidine ring. Consequently, the lowest energy dissociation channel upon collisional activation is the cleavage of the nitro group, leading to a dominant neutral loss of NO2​ (-46 Da) or NO (-30 Da)[4]. This initial loss quenches the immediate ring-cleavage pathways until higher collision energies are applied to the surviving fragment.

Synthesis: 1,3-Dimethyl-5-nitrobarbituric Acid (DMNBA)

DMNBA combines both modifications, resulting in a predictable, two-step hierarchical fragmentation cascade. The molecule first sheds the nitro group (-46 Da) to stabilize the ring, followed by the expulsion of MeNCO (-57 Da) driven by the N-methyl locks.

Comparative Fragmentation Data

The following table summarizes the quantitative MS/MS data for DMNBA and its analogs, assuming soft ionization (Electrospray Ionization, ESI) to preserve the precursor ion prior to CID.

CompoundFormulaPrecursor IonDominant Neutral LossBase Fragment (m/z)Structural Driver
Barbituric Acid C4​H4​N2​O3​ [M+H]+→129 HNCO (-43 Da)86Flexible N-H lactam ring
1,3-Dimethylbarbituric Acid C6​H8​N2​O3​ [M+H]+→157 MeNCO (-57 Da)100N-methyl tautomeric lock
5-Nitrobarbituric Acid C4​H3​N3​O5​ [M−H]−→172 * NO2​ (-46 Da)126Weak C5−NO2​ bond
1,3-Dimethyl-5-nitrobarbituric Acid C6​H7​N3​O5​ [M+H]+→202 NO2​ (-46 Da), then MeNCO (-57 Da)156 99Combined NO2​ lability & N-methyl lock

*Note: 5-Nitrobarbituric acid is highly acidic at the C5 proton, making ESI Negative mode ( [M−H]− ) optimal for this specific analog[4].

Logical Fragmentation Pathway Visualization

The diagram below maps the hierarchical dissociation logic of DMNBA, illustrating how the structural modifications dictate the sequence of neutral losses.

MS_Pathway M_ion [M+H]⁺ 1,3-Dimethyl-5-nitrobarbituric acid m/z 202 Frag1 Primary Fragment m/z 156 (Substituted Pyrimidine) M_ion->Frag1 Neutral Loss: NO₂ (-46 Da) Lowest Energy Pathway Frag2 Secondary Fragment m/z 99 (Ring Cleavage) Frag1->Frag2 Neutral Loss: MeNCO (-57 Da) Ring Opening

Logical MS/MS fragmentation pathway of 1,3-Dimethyl-5-nitrobarbituric acid highlighting neutral losses.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure analytical trustworthiness and eliminate false positives from matrix interferences, the following protocol employs a Self-Validating Stable Isotope Labeling (SIL) system multiplexed with Constant Neutral Loss (CNL) scanning[3].

Step 1: Sample Preparation & Isotope Spiking
  • Prepare the biological or synthetic sample extract in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to promote protonation.

  • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (SIL-IS): 1,3-Dimethyl- d6​ -5-nitrobarbituric acid .

  • Causality: The d6​ label shifts the precursor mass by +6 Da ( m/z 208). If the proposed mechanism is correct, the primary fragment will shift to m/z 162 (loss of unlabeled NO2​ ), and the secondary fragment will shift to m/z 102 (loss of CD3​NCO , -60 Da).

Step 2: Ionization Strategy
  • Utilize Electrospray Ionization (ESI) in Positive mode for DMNBA and DMBA, as the N-methylation prevents efficient deprotonation.

  • Maintain a low capillary voltage (e.g., 2.5 kV) and gentle desolvation temperatures to prevent in-source fragmentation, a common artifact when analyzing labile nitro-aromatics or barbiturates[1].

Step 3: MS/MS Acquisition & Collision Energy Optimization
  • Isolate the precursor ion ( m/z 202 for native, m/z 208 for SIL-IS) in Q1.

  • Apply a ramped Collision Energy (CE) from 10 eV to 40 eV in Q2.

  • Causality: The C−NO2​ bond will cleave at low CE (~15 eV), yielding the m/z 156 base peak. The ring-opening expulsion of MeNCO requires higher energy; thus, the m/z 99 fragment will only maximize at a higher CE (~30 eV).

Step 4: Data Validation via Constant Neutral Loss (CNL)
  • Program the triple quadrupole to perform a CNL scan for 46 Da ( NO2​ ) and 57 Da (MeNCO).

  • System Validation: The detection of a peak at the exact chromatographic retention time exhibiting both consecutive neutral losses mathematically confirms the presence of the 1,3-dimethyl-5-nitrobarbituric acid scaffold, completely isolating it from co-eluting isomers.

Sources

Cross-validation of 1,3-Dimethyl-5-nitrobarbituric acid binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 1,3-Dimethyl-5-nitrobarbituric Acid Binding Affinity Assays: A Comparative Guide

Introduction: The Tautomeric Challenge in Ligand Binding As a highly polar, low-molecular-weight (LMW) compound (MW: 201.14 g/mol ), 1,3-Dimethyl-5-nitrobarbituric acid (1,3-DNBA) presents unique analytical challenges in binding affinity assays. Its structural core undergoes a pronounced keto-enol tautomeric equilibrium that is heavily solvent-dependent[1]. Because the enol tautomer is typically the active coordinating species for transition metals (e.g., Fe³⁺, Ni²⁺, Zn²⁺) and macromolecular targets[2], the thermodynamics of binding are inextricably linked to the energy required for tautomerization and subsequent desolvation.

To establish a robust pharmacological or coordination profile, application scientists cannot rely on a single assay. This guide provides an objective cross-validation of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and UV-Vis Spectroscopy, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Section 1: Platform Cross-Validation and Quantitative Comparison

When comparing 1,3-DNBA to structural alternatives like Violuric Acid or 5-Nitrobarbituric Acid, the choice of assay dictates the resolution of the data[3].

  • UV-Vis Titration: Ideal for rapid, optical validation of metal-ligand coordination (e.g., chromogenic shifts upon metal binding) but lacks entropic resolution.

  • ITC (Isothermal Titration Calorimetry): The gold standard for 1,3-DNBA. It directly measures the heat of binding (ΔH), capturing the endothermic desolvation penalty of the highly solvated nitrobarbiturate core, which is otherwise invisible to optical methods.

  • SPR (Surface Plasmon Resonance): Provides critical kinetic data ( kon​ , koff​ ) but is highly susceptible to bulk refractive index artifacts caused by the high concentrations of 1,3-DNBA required to achieve saturation.

Table 1: Thermodynamic and Kinetic Profiling of 1,3-DNBA vs. Alternative Ligands (Model Target: Fe³⁺ / Metallo-protein)

LigandAssay Platform Kd​ (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Advantage
1,3-DNBA ITC610 ± 15-4.4-8.2+3.8Full thermodynamic profile
1,3-DNBA SPR635 ± 20-4.3N/AN/AHigh-throughput kinetics
1,3-DNBA UV-Vis650 ± 30-4.3N/AN/ARapid chromogenic validation
Violuric Acid ITC420 ± 12-4.6-9.1+4.5Baseline for N-H coordination
5-Nitrobarbituric Acid ITC850 ± 25-4.2-6.5+2.3Baseline for unsubstituted core

Section 2: Experimental Workflow Logic

Selecting the appropriate assay requires mapping the target's physical properties against the ligand's tautomeric state.

AssaySelection Start 1,3-DNBA Binding Affinity Analysis Target Identify Target Type Start->Target Metal Metal Cations (e.g., Fe3+, Ni2+) Target->Metal Inorganic Protein Macromolecular Proteins Target->Protein Biological UV UV-Vis Titration (Fast, Optical) Metal->UV Chromogenic ITC ITC (Thermodynamics) Metal->ITC Enthalpy Driven Protein->ITC Label-free SPR SPR (Kinetics & Affinity) Protein->SPR High-throughput

Decision tree for selecting 1,3-DNBA binding affinity assays based on target type.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must incorporate internal controls that validate the data in real-time.

Protocol A: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: 1,3-DNBA requires significant desolvation prior to binding. ITC is chosen because it quantifies the endothermic penalty of shedding the hydration shell, providing the exact enthalpic driving force (ΔH).

  • Buffer Matching (Critical Step): Dialyze the macromolecular target in the exact same buffer used to dissolve 1,3-DNBA (e.g., 50 mM HEPES, pH 7.4, 5% DMSO). Why: Even a 0.1% mismatch in DMSO concentration will generate a massive heat of mixing, masking the ligand's binding heat.

  • Forward Titration: Load 50 µM target into the cell and 500 µM 1,3-DNBA into the syringe. Perform 20 injections of 2 µL at 25°C.

  • Self-Validation (Reverse Titration): Reverse the setup (Ligand in cell, Target in syringe). Why: This confirms the stoichiometric ratio (n-value) is independent of concentration gradients and rules out 1,3-DNBA self-aggregation at high syringe concentrations.

Protocol B: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: Because 1,3-DNBA is a LMW compound, its binding generates a very low response (RU). High target immobilization density is required, which increases the risk of mass transport limitation.

  • Target Immobilization: Immobilize the target via standard amine coupling to a Series S Sensor Chip CM5, targeting a high density of 5000–8000 RU to ensure the LMW ligand produces a detectable signal.

  • Self-Validation (8-Point DMSO Calibration): Run an 8-point solvent correction curve ranging from 4.5% to 5.5% DMSO. Why: 1,3-DNBA requires DMSO for solubility. Bulk refractive index changes from DMSO fluctuations will dwarf the actual binding signal of the 201 Da ligand if not rigorously corrected.

  • Multi-Cycle Kinetics: Inject 1,3-DNBA in a 2-fold dilution series (1000 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport effects.

Section 4: The Mechanistic Pathway

The thermodynamic signature captured in the ITC protocol is a direct result of the ligand's structural rearrangement prior to coordination.

Tautomerism Keto Keto Form (1,3-DNBA) Enol Enol Form (Active Ligand) Keto->Enol Tautomerization (Solvent Dependent) Desolv Desolvation (Endothermic) Enol->Desolv Target Encounter Complex Target Complex (Exothermic) Desolv->Complex Coordination/Binding

Thermodynamic pathway of 1,3-DNBA tautomerization and subsequent target coordination.

References

  • Title: Acidity of hetero analogs of cyclic ketones (Tautomeric equilibria of 5-nitrobarbituric acid and 1,3-dimethyl-5-nitrobarbituric acid) Source: ResearchGate / Russian Journal of General Chemistry URL: [Link]

  • Title: Two isostructural complexes of Ni(II) and Zn(II) with violurate and pyridine: a detailed structural, theoretical, magnetic, and NMR investigation Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Two isostructural complexes of Ni(II) and Zn(II) with violurate and pyridine: A detailed structural, theoretical, magnetic, and NMR investigation (MM-PBSA binding affinity analysis) Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dimethyl-5-nitrobarbituric acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires more than simply listing rules; it requires understanding the causality behind chemical behaviors and the protective measures we employ.

1,3-Dimethyl-5-nitrobarbituric acid (and its parent analog, 5-nitrobarbituric acid) is a highly reactive pyrimidine-2,4,6-trione derivative. It is frequently utilized in the synthesis of complex alkaline earth metal violurates and exhibits potent biological activity, notably as a herpes simplex virus type-1 (HSV-1) inhibitor . However, its nitro-aromatic characteristics and acidic nature present specific operational hazards that require strict logistical and safety protocols.

Below is the comprehensive, step-by-step operational guide for the safe handling, preparation, and disposal of 1,3-Dimethyl-5-nitrobarbituric acid.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the quantitative and qualitative hazards of the compound. The data below synthesizes the known hazard profile of the nitrobarbituric acid core .

Property / HazardValue / ClassificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Direct contact causes severe mucosal and dermal inflammation.
Biological Target HSV-1 Inhibitor (IC50 = 1.7 μM)Highly biologically active; requires strict containment to prevent accidental exposure.
Thermal Decomposition Decomposes >180°CEmits highly toxic nitrogen oxides (NOx) under high heat or fire conditions.
Solubility Profile Soluble in DMSO, PEG; slightly soluble in waterRequires multi-solvent titration for biological assay preparation.

Personal Protective Equipment (PPE) Matrix: The Causality of Safety

Selecting PPE is not a passive exercise; it is a strategic defense against the specific chemical properties of the target compound and its required solvents.

  • Hand Protection (Double-Gloving): Use high-density Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: 1,3-Dimethyl-5-nitrobarbituric acid is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent dermal penetration enhancer. If a splash occurs, the DMSO will carry the dissolved toxicant directly through the skin barrier. Double-gloving allows you to immediately strip the contaminated outer glove while maintaining a protective inner layer.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: The compound is handled as a fine crystalline powder. Standard safety glasses with side shields are insufficient against airborne particulates generated by static electricity during weighing, which can cause severe ocular irritation (H319).

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside of primary containment).

    • Causality: The powder is a known respiratory tract irritant (H335). Inhalation can cause acute inflammation of the mucous membranes.

  • Body Protection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous shoes.

    • Causality: Because the compound contains a nitro group, it poses a localized decomposition hazard. FR garments protect against potential micro-deflagrations if the compound is accidentally exposed to strong reducing agents or extreme heat.

Operational Workflow: Solution Preparation Protocol

To utilize 1,3-Dimethyl-5-nitrobarbituric acid in in-vitro assays, researchers must navigate its hydrophobic core while achieving aqueous compatibility. The following self-validating protocol utilizes a co-solvent system to achieve a clear 2.5 mg/mL working solution .

Step-by-Step Methodology:

  • Environmental Validation: Verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s. Do not proceed if the airflow alarm is active.

  • Anti-Static Weighing: Use a grounded, anti-static weighing boat. Causality: Nitro-aromatic powders are prone to static charge buildup, which can cause the powder to aerosolize or forcefully repel from the spatula.

  • Primary Dissolution (10% Volume): Add 10% total volume of pure DMSO to the pre-weighed powder. Vortex for 30 seconds until a clear, concentrated solution is formed.

  • Excipient Addition (45% Volume): Sequentially add 40% PEG300 followed by 5% Tween-80. Vortex thoroughly between each addition. Causality: PEG300 acts as a co-solvent to prevent the hydrophobic compound from crashing out, while Tween-80 stabilizes the resulting microemulsion.

  • Aqueous Titration (45% Volume): Slowly titrate in 45% Saline (0.9% NaCl) dropwise while gently swirling.

  • Validation: If phase separation or cloudiness occurs, apply ultrasonic energy (sonication) at room temperature for 5–10 minutes until the solution clarifies.

Spill Response and Chemical Disposal Plan

A spill involving nitrobarbituric acid derivatives requires immediate, calculated action to prevent aerosolization and cross-contamination.

Solid Spill Protocol:

  • Evacuate & Isolate: Clear personnel from a 2-meter radius. Ensure fume hood sashes in the vicinity are lowered to prevent drafts.

  • Suppress Aerosolization: Do not sweep. Sweeping mechanically aerosolizes the hazardous dust. Instead, gently cover the spill with damp absorbent paper (moistened with water or a mild pH 7-8 buffer).

  • Neutralization: Wipe the area inward from the edges. Wash the contaminated surface with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The mild base neutralizes the residual acidity of the barbituric acid derivative, rendering the surface safe.

  • Containment: Place all contaminated materials into a sealed, high-density polyethylene (HDPE) hazardous waste bag.

Liquid Waste Disposal:

  • Segregation: Aqueous waste containing DMSO and 1,3-Dimethyl-5-nitrobarbituric acid must be kept strictly separated from strong oxidizing agents (e.g., peroxides, nitric acid). Causality: DMSO reacts violently with strong oxidizers, and the nitro group on the compound can act as an energetic accelerant.

  • Labeling: Label the HDPE waste carboy specifically as: "Hazardous Chemical Waste - Toxic/Irritant (Contains DMSO, PEG, and Nitrobarbituric Acid Derivatives)."

Process Visualization

The following diagram maps the logical decision tree for the safe handling and dissolution of 1,3-Dimethyl-5-nitrobarbituric acid, ensuring a self-validating workflow.

G A Pre-Operational Validation (Fume Hood & PPE) B Weighing 1,3-Dimethyl-5-nitrobarbituric acid (Anti-static environment) A->B C Solvent Addition (10% DMSO) B->C D Excipient Addition (40% PEG300 + 5% Tween-80) C->D E Aqueous Titration (45% Saline) D->E F Phase Separation / Precipitation? E->F G Sonication & Gentle Heating F->G Yes H Clear Working Solution (2.5 mg/mL) F->H No G->H I Waste Disposal (EPA Compliant) H->I

Caption: Workflow for the safe handling and dissolution of 1,3-Dimethyl-5-nitrobarbituric acid.

References

  • Lorenz, V., et al. "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates." Dalton Transactions (RSC Publishing). Available at:[Link]

  • "5-Nitrobarbituric acid | CID 10195." National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
1,3-Dimethyl-5-nitrobarbituric acid
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-nitrobarbituric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.